Alpinetin

Catalog No.
S617782
CAS No.
1090-65-9
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpinetin

CAS Number

1090-65-9

Product Name

Alpinetin

IUPAC Name

7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3

InChI Key

QQQCWVDPMPFUGF-UHFFFAOYSA-N

SMILES

Array

Synonyms

alpinetin

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O

The exact mass of the compound Alpinetin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Alpinetin basic pharmacology and pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacological Mechanisms of Action

Alpinetin exerts its effects by modulating several critical cellular signaling pathways. The following diagram illustrates two of its primary mechanisms: inhibiting inflammation via the TLR4/NF-κB pathway and activating the antioxidant Nrf2 pathway.

G cluster_TLR4 Anti-inflammatory Mechanism (TLR4/NF-κB Pathway) cluster_Nrf2 Antioxidant Mechanism (Nrf2 Pathway) Extracellular Extracellular Space Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to LPS LPS/Inflammatory Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IkBα (Inhibitor) IKK->IkB Activates Phosphorylation Phosphorylation & Degradation IkB->Phosphorylation NFkB NF-κB (p65/p50) Translocation Translocation NFkB->Translocation NFkB_Active NF-κB (Active) Transcription Transcription NFkB_Active->Transcription ProInflammatoryGenes Pro-inflammatory Genes (IL-6, TNF-α, COX-2) Nrf2 Nrf2 (Inactive) Keap1 Keap1 Nrf2->Keap1 Bound by Release Release & Stabilization Keap1->Release Nrf2_Active Nrf2 (Active) TranslocateNrf2 Translocation Nrf2_Active->TranslocateNrf2 Transcription_Antiox Transcription ARE->Transcription_Antiox AntioxidantGenes Antioxidant Genes (HO-1, SOD, CAT) Phosphorylation->NFkB Releases Translocation->NFkB_Active Transcription->ProInflammatoryGenes Release->Nrf2_Active TranslocateNrf2->Nucleus Transcription_Antiox->AntioxidantGenes Alpinetin_TLR4 This compound Inhibits Alpinetin_TLR4->TLR4 Downregulates Alpinetin_TLR4->IKK Inhibits Alpinetin_Nrf2 This compound Activates Alpinetin_Nrf2->Keap1 Disrupts

Diagram 1. Key molecular mechanisms of this compound: inhibition of the pro-inflammatory TLR4/MyD88/NF-κB pathway and activation of the antioxidant Nrf2 pathway.

The quantitative pharmacological effects of this compound observed in various disease models are summarized below.

Pharmacological Effect Experimental Model Key Findings / Quantitative Outcomes Proposed Mechanism of Action
Cardioprotection [1] [2] Rat AMI model (LAD ligation) ↓ Infarct size; ↑ Ejection Fraction (LVEF) & Fractional Shortening (LVFS); ↓ LV mass index; ↓ Inflammatory cytokines (IL-6, TNF-α); ↓ Collagen deposition [1] [2] Inhibition of TLR4/MyD88/NF-κB signaling pathway [1] [2]
Neuroprotection [3] Rat ischemic stroke model (Rt.MCAO) ↓ Cerebral infarct volume (~30%); ↑ Neuronal density in cortex & hippocampus; ↓ MDA; ↑ CAT, GSH-Px, SOD; ↓ COX-2, IL-6 [3] Antioxidant and anti-inflammatory activity [3]
Anti-arthritic [4] Mouse osteoarthritis model (DMM + Iron Dextran) ↓ OARSI score (5.75 vs 3.75); ↓ Chondrocyte apoptosis (19.41% vs 9.82%); ↓ ROS; ↑ NRF2, HO-1 [4] Activation of NRF2/HO-1 pathway [4]
Anti-sepsis [5] Mouse sepsis model (CLP) ↑ Survival rate (20% to 53.3%); ↓ Plasma IL-6 & TNF-α; ↓ Splenic neutrophils; ↑ CD4+ & CD8+ T cell count [5] Suppression of inflammatory response and oxidative stress [5]
In Vitro Anti-inflammatory [6] LPS-induced RAW 264.7 macrophages ↓ TNF-α, IL-6, IL-1β; ↓ p-IκB, p-p65, p-ERK, p-p38 [6] Inhibition of NF-κB and MAPK pathways [6]

Experimental Protocols for Key Assays

For researchers aiming to validate these findings, here are detailed methodologies for central in vivo and in vitro models.

In Vivo Model: Acute Myocardial Infarction (AMI) in Rats [1] [2]
  • Animal Model: SD or Wistar rats.
  • AMI Induction: Anesthetize rats. Perform a left thoracotomy to expose the heart. Isolate the Left Anterior Descending (LAD) coronary artery and permanently ligate it with a suture. Successful model induction is confirmed by regional cyanosis of the myocardial surface and ST-segment elevation on ECG.
  • Drug Administration: this compound is administered after ligation. Doses used in studies are typically 50 mg/kg, often via intraperitoneal injection.
  • Endpoint Analysis (21 days post-AMI):
    • Infarct Size: Evaluate using tissue staining (e.g., TTC) on heart cross-sections.
    • Cardiac Function: Assess via echocardiography to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).
    • Histology and Molecular Analysis: Use H&E staining for inflammation, Sirius Red for collagen deposition, and Western blot/qPCR for protein/gene expression of pathway targets (e.g., TLR4, MyD88, p-NF-κB).
In Vitro Model: LPS-induced Inflammation in Macrophages [6]
  • Cell Line: RAW 264.7 murine macrophage cell line.
  • Cell Culture: Maintain cells in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO2 atmosphere.
  • Treatment Protocol:
    • Plate cells and allow to adhere.
    • Pre-treat cells with this compound (e.g., 25-50 μM) for a specified period (e.g., 1-2 hours).
    • Co-treat or stimulate cells with LPS (e.g., 100 ng/mL - 1 μg/mL) for 24 hours to induce inflammation.
  • Endpoint Analysis:
    • Cytokine Measurement: Collect cell culture supernatant and measure levels of TNF-α, IL-6, and IL-1β using ELISA.
    • Protein Analysis: Lyse cells for Western Blot analysis to detect phosphorylation levels of IκBα, p65 NF-κB, ERK, and p38.

Pharmacokinetics and Metabolism

Pharmacokinetic studies are critical for understanding the biological fate of this compound and its developmental challenges.

Aspect Key Findings
Absorption & Bioavailability Poor oral bioavailability due to extensive first-pass metabolism [7] [8].
Metabolism Extensive glucuronidation is the primary metabolic pathway [7] [9] [8]. Also metabolized to phenolic acids [9].
Distribution Detected in plasma, urine, bile, and feces [9].
Elimination Excreted via urine, bile, and feces [9].
Analytical Methods UPLC-Q-TOF-MS is effective for metabolite profiling in biological samples [9].

The metabolic fate of this compound after administration involves several phases, leading to the formation of various metabolites.

G Administration Oral Administration Prototype This compound (Prototype) Administration->Prototype Glucuronidation Glucuronide Conjugates (Major Metabolites) Prototype->Glucuronidation Phase II Metabolism (Extensive) PhenolicAcids Phenolic Acid Metabolites Prototype->PhenolicAcids Further Metabolism Excretion Excretion Glucuronidation->Excretion PhenolicAcids->Excretion Urine Urine Excretion->Urine Bile Bile Excretion->Bile Feces Feces Bile->Feces Enterohepatic Circulation?

Diagram 2. The metabolic pathway of this compound, showing extensive glucuronidation as the primary metabolic fate leading to excretion.

Research Gaps and Future Directions

Despite promising pharmacological data, several challenges and research gaps remain for the development of this compound as a therapeutic agent [7] [8]:

  • Bioavailability Enhancement: The poor oral bioavailability due to glucuronidation is a major hurdle. Strategies like structural modification, use of metabolic inhibitors, or novel drug delivery systems (e.g., nanoparticles) should be explored.
  • Biological Activity of Metabolites: The pharmacological contribution of its major metabolites (glucuronide conjugates and phenolic acids) is largely unknown and needs investigation.
  • Comprehensive PK/PD Studies: More detailed and rigorous pharmacokinetic studies, including absolute bioavailability, tissue distribution, and dose-exposure-response relationships, are required.
  • Toxicological Profiling: Systematic toxicology and safety pharmacology studies are necessary to advance towards clinical trials.

References

what is Alpinetin and its natural sources

Author: Smolecule Technical Support Team. Date: February 2026

Alpinetin Overview and Natural Sources

This compound (7-hydroxy-5-methoxyflavanone) is a natural dihydroflavone, a subclass of flavonoids [1]. It was first isolated from Alpinia intermedia Gagnep. and is recognized for its low systemic toxicity [1].

The table below summarizes the primary natural sources of this compound, with plants from the Zingiberaceae family being the most prominent sources [1].

Plant Source Family Part of Plant (if specified)
Alpinia intermedia Gagnep. Zingiberaceae -
Alpinia hainanensis K. Schum. Zingiberaceae -
Alpinia mutica Roxb. Zingiberaceae -
Alpinia pinnanensis T. L. Wu & S. J. Chen Zingiberaceae -
Amomum subulatum Roxb. (Cardamom) Zingiberaceae Seeds
Boesenbergia rotunda (L.) Mansf. Zingiberaceae -
Campomanesia phaea (O.Berg) Landrum Myrtaceae -
Carya cathayensis Sarg. Juglandaceae -
Dalbergia odorifera T.C.Chen Fabaceae -
Mikania micrantha Kunth Asteraceae -
Scutellaria barbata D. Don Lamiaceae Herb pair (with Oldenlandia diffusa)
Scutellaria indica L. Lamiaceae -

This compound is also a key component in several Chinese patent drugs—such as Jianweizhitong Tablets and Fufangcaodoukou Tincture—traditionally used to treat digestive disorders like epigastric pain and nausea [1].

Key Pharmacological Activities and Mechanisms

This compound exhibits a wide range of pharmacological activities by modulating multiple cellular signaling pathways [1] [2]. The table below summarizes its core mechanisms and effects.

Pharmacological Activity Key Molecular Targets & Mechanisms Experimental Models/Context
Anti-inflammatory Inhibits TLR4/MyD88/NF-κB pathway; reduces TNF-α, IL-6, IL-1β [3] [4] [5]. LPS-induced mastitis (mice) [5]; Acute myocardial infarction (rats) [3] [6]; IL-1β-exposed nucleus pulposus cells [4].
Antioxidant Activates NRF2/HO-1 signaling pathway [7] [8]. Iron overload-related osteoarthritis (mice & chondrocytes) [7] [8].
Anticancer Induces apoptosis; increases caspase-3/9, PARP, Bax; decreases Bcl-2 [1] [2]. Breast cancer cells (4T1, MCF-7) [1] [2].
Cardiovascular Protection Inhibits TLR4/MyD88/NF-κB pathway; reduces infarct size, improves cardiac function, attenuates remodeling [3] [6]. Acute myocardial infarction (rat model) [3] [6].
Hepatoprotective Inhibits NF-κB/MAPK signaling pathways [1]. Liver injury models [1].
Antimicrobial & Antiviral Not fully elucidated [2]. Helicobacter pylori; Respiratory syncytial virus (RSV) [2].

These multifaceted mechanisms are interconnected, as visualized in the following pathway diagram.

G cluster_anti_inflammatory Anti-inflammatory & Cardiovascular Protection cluster_antioxidant Antioxidant & Cartilage Protection cluster_anticancer Anticancer Activity This compound This compound TLR4/MyD88/NF-κB\nPathway Inhibition TLR4/MyD88/NF-κB Pathway Inhibition This compound->TLR4/MyD88/NF-κB\nPathway Inhibition Inhibits NRF2/HO-1\nPathway Activation NRF2/HO-1 Pathway Activation This compound->NRF2/HO-1\nPathway Activation Activates Mitochondrial\nApoptosis Pathway Mitochondrial Apoptosis Pathway This compound->Mitochondrial\nApoptosis Pathway Modulates LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_κB NF_κB MyD88->NF_κB TNF-α, IL-6, IL-1β TNF-α, IL-6, IL-1β NF_κB->TNF-α, IL-6, IL-1β Inflammation\nCardiac Injury Inflammation Cardiac Injury TNF-α, IL-6, IL-1β->Inflammation\nCardiac Injury Iron Overload\nOxidative Stress Iron Overload Oxidative Stress Cellular Damage Cellular Damage Iron Overload\nOxidative Stress->Cellular Damage NRF2 NRF2 HO_1 HO_1 NRF2->HO_1 Reduced ROS\nCytoprotection Reduced ROS Cytoprotection HO_1->Reduced ROS\nCytoprotection Apoptosis Signals Apoptosis Signals Bax↑, Bcl-2↓ Bax↑, Bcl-2↓ Apoptosis Signals->Bax↑, Bcl-2↓ Caspase-9/3↑ Caspase-9/3↑ Bax↑, Bcl-2↓->Caspase-9/3↑ PARP Cleavage PARP Cleavage Caspase-9/3↑->PARP Cleavage Cancer Cell Death Cancer Cell Death PARP Cleavage->Cancer Cell Death TLR4/MyD88/NF-κB\nPathway Inhibition->TNF-α, IL-6, IL-1β  Reduces NRF2/HO-1\nPathway Activation->Cellular Damage  Protects Against Mitochondrial\nApoptosis Pathway->Cancer Cell Death  Induces

This compound's core mechanisms of action involve inhibiting pro-inflammatory TLR4/NF-κB signaling, activating antioxidant NRF2/HO-1 pathway, and inducing mitochondrial apoptosis in cancer cells.

Experimental Protocols for Key Activities

For researchers, here are detailed methodologies from seminal studies demonstrating this compound's effects.

Anti-inflammatory Activity (in vivo)

This protocol is adapted from a study on LPS-induced mastitis in mice [5].

  • Animal Model: Female BALB/c mice.
  • Induction of Inflammation: LPS (1 µg/µL dissolved in PBS) was injected through the teat canal into the mammary gland.
  • Treatment: this compound was administered intraperitoneally at 20, 40, or 80 mg/kg, 1 hour before and 12 hours after LPS injection. Control groups received vehicle.
  • Key Outcome Measures:
    • Myeloperoxidase (MPO) Activity: Measured in mammary tissue homogenate to quantify neutrophil infiltration.
    • Cytokine Levels: TNF-α, IL-6, and IL-1β concentrations in mammary tissue were measured by ELISA.
    • Pathway Analysis: Protein expression of TLR4 and phosphorylation of IκB and NF-κB p65 were analyzed by Western blot.
  • Conclusion: this compound pretreatment significantly inhibited LPS-induced MPO activity and pro-inflammatory cytokine production by suppressing TLR4 and NF-κB pathway activation [5].
Antioxidant & Cartilage Protection (in vitro & in vivo)

This protocol is based on a 2025 study investigating iron overload-related osteoarthritis [7] [8].

  • In Vitro Model:
    • Cells: Primary mouse chondrocytes.
    • Induction of Injury: Treatment with 100 µM Ferric Ammonium Citrate (FAC) to simulate iron overload.
    • This compound Treatment: Co-treatment with APT at 5 µM (low) or 10 µM (high) for 48 hours.
    • Key Assays:
      • Cell Viability: CCK-8 assay.
      • Apoptosis: Flow cytometry (Annexin V/PI staining).
      • Reactive Oxygen Species (ROS): Detected using fluorescent probe DCFH-DA.
      • Gene/Protein Expression: mRNA and protein levels of NRF2 and HO-1 were analyzed by qRT-PCR and Western blot.
  • In Vivo Model:
    • Animals: C57BL/6J mice with destabilized medial meniscus (DMM) surgery, combined with iron dextran (ID) injection to induce iron overload osteoarthritis.
    • Treatment: this compound administered daily by gavage at 50 mg/kg (low) or 100 mg/kg (high) for 8 weeks.
    • Key Assessments:
      • Cartilage Damage: Evaluated histologically (OARSI scoring system).
      • Subchondral Bone: Analyzed by micro-CT.
  • Conclusion: this compound protected chondrocytes from iron overload-induced damage by reducing apoptosis and ROS accumulation, mediated through the upregulation of the NRF2/HO-1 pathway, and attenuated cartilage damage in mice [7] [8].

Pharmacokinetics Consideration for Drug Development

A critical point for pharmaceutical applications is that this compound undergoes extensive first-pass glucuronidation, leading to poor oral bioavailability [1]. This is a key challenge that formulation strategies must address for its development as an oral drug.

References

Alpinetin anti-inflammatory mechanisms of action

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Look at Key Signaling Pathways

The following diagrams illustrate how alpinetin interacts with two major signaling cascades to exert its anti-inflammatory and antioxidant effects.

G cluster_1 This compound Action on TLR4/NF-κB & MAPK Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK TAK1->IKK MAP3K MAP3K TAK1->MAP3K IkB IkB IKK->IkB Phosphorylation NFkB NFkB IkB->NFkB Degradation & Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines JNK JNK MAP3K->JNK p38 p38 MAP3K->p38 ERK ERK MAP3K->ERK This compound This compound This compound->TLR4 Inhibits This compound->IKK Inhibits This compound->MAP3K Inhibits

Diagram 1: this compound suppresses inflammation by simultaneously inhibiting the TLR4/NF-κB and MAPK signaling pathways.

G cluster_1 This compound Action on Nrf2 & NLRP3 Pathways cluster_a Nrf2 Antioxidant Pathway cluster_b NLRP3 Inflammasome Pathway Alpinetin_Nrf2 This compound Keap1 Keap1 (Inactive) Alpinetin_Nrf2->Keap1 Activates Nrf2_Cyto Nrf2 (Cytoplasm) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE HO1 HO-1, NQO1 (Antioxidant Enzymes) ARE->HO1 Signal1 NF-κB (Priming Signal) ProIL1b Pro-IL-1β Signal1->ProIL1b NLRP3 NLRP3 ProCaspase1 Pro-Caspase-1 NLRP3->ProCaspase1 Activates Caspase1 Active Caspase-1 ProCaspase1->Caspase1 Caspase1->ProIL1b Cleaves IL1b Mature IL-1β ProIL1b->IL1b Cleaves Alpinetin_NLRP3 This compound Alpinetin_NLRP3->NLRP3 Inhibits

Diagram 2: this compound activates the antioxidant Nrf2 pathway while inhibiting the pro-inflammatory NLRP3 inflammasome.

Quantitative Efficacy in Disease Models

The multi-targeted mechanism of this compound translates to significant therapeutic efficacy across various inflammatory disease models, as shown in the quantitative data below.

Disease Model Dosage & Route Key Quantitative Outcomes Citation
Acute Myocardial Infarction (Rat) Not specified Infarct size: ↓; Ejection Fraction (LVEF): ↑; IL-6 & TNF-α in heart tissue: ↓ [1] [2]. [1] [2]
Experimental Colitis (Mouse) 25, 50, 100 mg/kg (i.p.) Disease Activity Index: ↓ in a dose-dependent manner; Colon length: preserved; MPO activity: ↓; TNF-α & IL-1β:[3]. [3]
Ischemic Stroke (Rat) 25, 50, 100 mg/kg (i.p.) Cerebral infarct volume: ↓ by ~30%; Neuronal density: ↑ in cortex and hippocampus; Oxidative stress (MDA): ↓; Antioxidant enzymes (SOD, CAT):[4]. [4]
Alcoholic Liver Disease (Mouse) Lieber-DeCarli diet model Serum ALT & AST: ↓; Hepatic steatosis & inflammation: ↓; Oxidative stress (MDA):[5]. [5]
Spinal Cord Injury (Rat) Not specified Neuronal apoptosis: ↓; Axonal regeneration: ↑; Recovery of motor function: improved [6]. [6]

Experimental Protocol Highlights

For researchers looking to replicate or build upon these findings, here are the essential methodologies from key studies.

  • In Vitro Model (Macrophages):

    • Cell Line: RAW 264.7 murine macrophages [7].
    • Stimulation: Lipopolysaccharide (LPS) to induce inflammation [7].
    • This compound Treatment: Pre-treatment with this compound (e.g., 80-240 µg/mL) for a set time (e.g., 1 hour) before LPS stimulation [7].
    • Key Readouts: ELISA for TNF-α, IL-6, IL-1β in supernatant; Western Blot for p-IκBα, p-p65, and MAPK proteins; immunofluorescence for NF-κB p65 nuclear translocation [7].
  • In Vivo Model (Acute Myocardial Infarction - AMI):

    • Animal Model: Rat AMI model induced by permanent ligation of the left anterior descending (LAD) coronary artery [1] [2].
    • This compound Treatment: Administration (dose not specified in excerpts) for up to 21 days post-AMI [1] [2].
    • Functional & Molecular Assessment:
      • Echocardiography: To measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) [1] [2].
      • Histology: H&E staining for inflammatory infiltration; Sirius Red for collagen deposition; TUNEL assay for apoptosis [1] [2].
      • Biochemical Assays: ELISA for cardiac IL-6 and TNF-α levels; Western Blot for TLR4, MyD88, p-IκBα, and p-p65 protein expression [1] [2].

Pharmacokinetics and Future Directions

While this compound shows broad therapeutic potential, its drug development faces a challenge. Pharmacokinetic studies indicate that this compound may have poor oral bioavailability, largely due to extensive glucuronidation [8]. This is a crucial consideration for formulating effective delivery strategies. Future research should focus on:

  • Developing novel formulations (e.g., nanoparticles, liposomes) to enhance solubility and metabolic stability [8].
  • Conducting more comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and rigorous pre-clinical safety studies [8].

References

Alpinetin safety and toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Toxicity at a Glance

The table below consolidates the available quantitative and qualitative data on Alpinetin's safety and toxicity.

Aspect Details / Quantitative Data Model / Context Source
GHS Hazard Classification Acute Toxicity (Oral, Category 4), Hazard Code: H302 (Harmful if swallowed). Aquatic Toxicity (Category 1), Hazard Code: H410 (Very toxic to aquatic life). Safety Data Sheet (SDS) for laboratory chemicals [1]
Acute In Vivo Toxicity (Animal) Intraperitoneal (i.p.) administration of 50 mg/kg showed no major toxicity; used in multiple studies. Mouse models of inflammation and liver injury [2] [3]
In Vitro Cytotoxicity No significant effect on cell viability or LDH release in human nucleus pulposus cells at concentrations up to 80 μM. Human cell culture [4]
In Vitro Cytotoxicity (Other) No toxic effect on the proliferation of bone marrow-derived macrophages (BMMs) after 48 hours at concentrations below 40 μM. Mouse cell culture [5]
Systemic Toxicity Profile Described as having low systemic toxicity in published reviews, though comprehensive toxicology studies are lacking. Literature Review [3] [6]

Experimental Protocols for Safety Assessment

For researchers looking to replicate or build upon existing safety assessments, here are the methodologies from key studies:

  • Cell Viability (MTT Assay): In RAW 264.7 cells (a mouse macrophage cell line), cell viability was evaluated by MTT assay. Cells were plated in 96-well plates and treated with a range of this compound concentrations (0-300 μg/mL) for 1 hour before LPS stimulation. After 18 hours, MTT reagent was added, and the formazan product was dissolved in DMSO for optical density measurement at 570 nm [2].
  • Lactate Dehydrogenase (LDH) Assay: To assess cell membrane damage and cytotoxicity, LDH release in the cell culture supernatant can be measured using a commercial kit. This method was used in a study on human nucleus pulposus cells, where cells were pre-treated with this compound for 2 hours before being exposed to an inflammatory stimulus (IL-1β) for 24 hours [4].
  • In Vivo Animal Models: In a mouse model of inflammation, this compound was administered via intraperitoneal (i.p.) injection at 50 mg/kg [2]. In a rat model of ischemic stroke, this compound was administered i.p. at 25, 50, and 100 mg/kg body weight once daily for 3 consecutive days, with no overt signs of toxicity reported at these doses [7] [8].

Documented Mechanisms of Action and Signaling Pathways

This compound's therapeutic effects and low toxicity are linked to its modulation of key cellular signaling pathways. The diagram below illustrates its primary mechanisms related to anti-inflammatory and antioxidant activities.

G LPS LPS TLR4 TLR4 LPS->TLR4 External Stress IL1b IL1b IL1b->TLR4 RANKL RANKL NFKB NFKB RANKL->NFKB MAPK MAPK (p38, ERK, JNK) RANKL->MAPK PI3K PI3K/AKT/GSK3β RANKL->PI3K MyD88 MyD88 TLR4->MyD88 MyD88->NFKB MyD88->MAPK NFATc1 NFATc1 NFKB->NFATc1 InflamCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB->InflamCytokines MAPK->InflamCytokines PI3K->NFATc1 OxidativeStress Oxidative Stress (ROS, MDA) NFATc1->OxidativeStress Antioxidants Antioxidant Enzymes (SOD, CAT, GSH-Px) A1 This compound A1->TLR4 Inhibits A1->NFKB Inhibits A1->MAPK Inhibits A1->PI3K Inhibits A1->OxidativeStress Reduces A1->Antioxidants Enhances

This diagram shows how this compound exerts anti-inflammatory and antioxidant effects by targeting key pathways like TLR4/MyD88, MAPK, and PI3K, and by boosting natural antioxidant defenses [2] [7] [4].

Pharmacokinetics and Development Challenges

A significant challenge in developing this compound as an oral drug is its poor oral bioavailability, which is associated with extensive first-pass metabolism and glucuronidation in the body [3] [6]. After intraperitoneal administration, the elimination half-life was approximately 9 hours, suggesting good systemic exposure through this route [7] [8].

Knowledge Gaps and Future Research

While the existing data is promising, several critical gaps remain for a complete preclinical safety profile:

  • Comprehensive Toxicology Studies: Standard repeat-dose toxicity studies, genotoxicity assays, and investigations into reproductive and developmental toxicity are needed.
  • Oral Toxicity Data: Specific data on the effects and safety of oral administration is lacking, which is crucial given its poor oral bioavailability.
  • Metabolite Safety: The safety profile of this compound's metabolites, particularly its glucuronide conjugates, requires further investigation.

References

Alpinetin historical use in traditional medicine

Author: Smolecule Technical Support Team. Date: February 2026

Historical Context and Sources of Alpinetin

This compound is a natural dihydroflavonoid (7-hydroxy-5-methoxyflavanone) first isolated from Alpinia intermedia Gagnep. (Zingiberaceae) [1] [2]. It has been identified in numerous medicinal plants across different families, with high concentrations found in various Alpinia species, and is a component of several Chinese patent medicines used for digestive disorders [1] [2].

Quantitative Content of this compound in Selected Medicinal Plants

Botanical Family Botanical Name Plant Part Content
Zingiberaceae Alpinia hainanensis K. Schum. Seeds 4.38 - 6.71 mg/g [1]
Zingiberaceae Alpinia mutica Roxb. Rhizomes ~1.33 mg/g [1]
Lamiaceae Scutellaria indica L. Rhizomes ~1.64 mg/g [1]
Polygonaceae Persicaria limbata Leaves ~3.85% [1]
Fabaceae Dalbergia odorifera T.C.Chen Heartwood 0.01 - 0.09 mg/g [1]

Comprehensive Pharmacological Activities and Mechanisms

Modern research confirms this compound's diverse pharmacological profile, primarily mediated through modulating key signaling pathways.

G This compound This compound NF-κB Inactivation NF-κB Inactivation This compound->NF-κB Inactivation MAPK Inactivation\n(p38, JNK, ERK) MAPK Inactivation (p38, JNK, ERK) This compound->MAPK Inactivation\n(p38, JNK, ERK) PXR Activation PXR Activation This compound->PXR Activation MKK7/JNK Activation MKK7/JNK Activation This compound->MKK7/JNK Activation NRF2/HO-1 Activation NRF2/HO-1 Activation This compound->NRF2/HO-1 Activation Anti-Inflammation Anti-Inflammation Antioxidant Antioxidant Hepatoprotection Hepatoprotection Antioxidant->Hepatoprotection Anticancer Anticancer ↓ Pro-inflammatory\nCytokines (TNF-α, IL-6, IL-1β) ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB Inactivation->↓ Pro-inflammatory\nCytokines (TNF-α, IL-6, IL-1β) MAPK Inactivation\n(p38, JNK, ERK)->↓ Pro-inflammatory\nCytokines (TNF-α, IL-6, IL-1β) PXR Activation->↓ Pro-inflammatory\nCytokines (TNF-α, IL-6, IL-1β) ↓ Cell Proliferation\n↑ Apoptosis ↓ Cell Proliferation ↑ Apoptosis MKK7/JNK Activation->↓ Cell Proliferation\n↑ Apoptosis ↓ Oxidative Stress\n(MDA, ROS) ↓ Oxidative Stress (MDA, ROS) NRF2/HO-1 Activation->↓ Oxidative Stress\n(MDA, ROS) ↓ Pro-inflammatory\nCytokines (TNF-α, IL-6, IL-1β)->Anti-Inflammation ↓ Oxidative Stress\n(MDA, ROS)->Antioxidant ↓ Cell Proliferation\n↑ Apoptosis->Anticancer ↓ Liver Enzymes\n(ALT, AST) ↓ Liver Enzymes (ALT, AST) ↓ Liver Enzymes\n(ALT, AST)->Hepatoprotection

Summary of this compound's Key Pharmacological Mechanisms

Key Experimental Evidence for this compound's Efficacy | Disease Model | Key Findings | Proposed Mechanism | Citation | | :--- | :--- | :--- | :--- | | Acute Lung Injury (LPS-induced in mice) | ↓ TNF-α, IL-6, IL-1β in BALF; reduced inflammatory cell infiltration and pulmonary edema. | Inhibition of NF-κB and MAPK (p38, JNK, ERK) signaling pathways. [3] | | Hepatocellular Carcinoma (HepG2 cells) | Suppressed cell proliferation, G0/G1 cell cycle arrest; enhanced sensitivity to cisplatin. | Upregulation of phosphorylated MKK7, activating the JNK pathway. [4] | | Alcohol-Associated Liver Disease (Lieber-DeCarli mouse model) | ↓ Serum ALT, AST; ↓ oxidative stress (MDA); ↓ pro-inflammatory cytokines and ER stress. | Antioxidant and anti-inflammatory activities; modulation of ER stress. [5] | | Inflammatory Bowel Disease (DSS-induced colitis in mice) | Alleviated disease severity, colon shortening, and inflammatory infiltration. | Activation of the Pregnane X Receptor (PXR), leading to inhibition of NF-κB. [6] | | Iron-Overload Osteoarthritis (Mouse chondrocytes) | Improved cell viability, reduced apoptosis and ROS production. | Activation of the NRF2/HO-1 signaling pathway. [7] | | Intervertebral Disc Degeneration (IL-1β-exposed NPCs) | Inhibited apoptosis, inflammation, oxidative stress, and ECM degradation. | Inactivation of the TLR4/MyD88 signaling pathway. [8] |

Key Experimental Protocols for Drug Discovery

For researchers aiming to validate or build upon these findings, here are summaries of critical methodologies used in the cited studies.

1. In Vitro Anti-inflammatory Activity Assay (RAW 264.7 Macrophages)

  • Cell Stimulation & Treatment: Cells are stimulated with LPS (e.g., 1 µg/ml) to induce inflammation. This compound is typically added at varying concentrations (e.g., 80, 160, 240 µg/mL) concurrently or as a pre-treatment [3].
  • Viability Assessment: Cell viability is confirmed using MTT assay to rule out cytotoxicity [3].
  • Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using ELISA kits after ~18 hours of incubation [3].
  • Mechanism Analysis: Protein is extracted for western blotting to analyze the phosphorylation and total levels of key proteins in the NF-κB (IκBα, p65) and MAPK (p38, JNK, ERK) pathways [3].

2. In Vivo Hepatoprotective Efficacy (Lieber-DeCarli Ethanol Diet Model)

  • Model Induction: C57BL/6 mice are fed the Lieber-DeCarli ethanol liquid diet ad libitum for a sustained period (e.g., several weeks) to model chronic alcohol consumption [5].
  • Treatment Protocol: The treatment group (E+Alp) receives this compound via oral gavage or diet mixture concurrently with the ethanol diet. The control (C) and ethanol (E) groups receive an isocaloric control diet and vehicle, respectively [5].
  • Efficacy Endpoints:
    • Liver Function: Measure serum activity of ALT, AST, and γ-GT.
    • Oxidative Stress: Assess markers like MDA and antioxidants in liver tissue homogenate.
    • Histology: Liver sections are stained with H&E and scored for steatosis, ballooning, and inflammation using systems like SALVE [5].

Pharmacokinetics and Drug Development Challenges

A significant challenge for the clinical development of this compound is its poor oral bioavailability, which is largely attributed to extensive first-pass glucuronidation [1] [9] [2]. This pharmacokinetic profile necessitates the exploration of advanced drug delivery strategies, such as nanotechnology-based systems, to improve its absorption and systemic exposure [9]. Despite this, this compound is noted for its low systemic toxicity, enhancing its appeal as a drug candidate [2].

References

Documented Pharmacological Activities of Alpinetin

Author: Smolecule Technical Support Team. Date: February 2026

While direct antibacterial/antiviral data is sparse, alpinetin exhibits a broad range of other therapeutic properties through multiple mechanisms, which are summarized in the table below.

Pharmacological Activity Observed Effects / Mechanisms Experimental Models (Examples)
Anti-inflammatory [1] [2] [3] Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); inhibits NF-κB and MAPK (ERK, p38) signaling pathways. LPS-stimulated RAW 264.7 macrophages; mouse model of acute lung injury (ALI) [2].
Antioxidant [4] [5] Reduces Malondialdehyde (MDA) levels; increases activity of antioxidant enzymes (CAT, GSH-Px, SOD); activates NRF2/HO-1 pathway. Rat model of ischemic stroke; mouse model of iron-overload osteoarthritis; chondrocytes [4] [5].
Cardioprotective [6] Reduces infarct size, improves cardiac function, attenuates inflammation and remodeling; inhibits TLR4/MyD88/NF-κB pathway. Rat model of acute myocardial infarction (AMI) [6].
Neuroprotective [4] Reduces cerebral infarct volume, decreases neuronal loss, lowers oxidative stress and inflammation. Rat model of ischemic stroke (Rt.MCAO) [4].
Anticancer [1] [3] Suppresses proliferation and invasiveness, induces apoptosis. Various human carcinoma cell lines (e.g., breast, lung, ovarian cancer) [1].
Antibacterial [1] [3] Mentioned as a general biological property, but specific data and mechanisms are not detailed in the available results. Information missing from search results.
Antiviral [1] Mentioned as a general biological property, but specific data and mechanisms are not detailed in the available results. Information missing from search results.

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon existing work, here are the methodologies from pivotal studies on this compound's anti-inflammatory and antioxidant effects.

  • In Vitro Anti-inflammatory Study on Macrophages [2] [3]:

    • Cell Line: RAW 264.7 murine macrophages.
    • Stimulation & Treatment: Cells were pre-treated with this compound (0-300 µg/mL) for 1 hour, then stimulated with LPS (from E. coli 055:B5) to induce inflammation.
    • Viability Assay: Cell viability was assessed using MTT assay after 18 hours of LPS stimulation.
    • Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in culture supernatants were measured using ELISA.
    • Mechanistic Analysis: NF-κB activation was studied by detecting the degradation of IκBα protein and phosphorylation of p65 via western blot. MAPK pathway activation was assessed by measuring phosphorylation of p38 and ERK.
  • In Vivo Antioxidant Study in Osteoarthritis [5]:

    • Animal Model: C57BL/6J mice with surgically induced osteoarthritis (DMM model) combined with iron dextran injection to cause iron overload.
    • Treatment: this compound was administered daily by oral gavage at 50 mg/kg (low dose) and 100 mg/kg (high dose).
    • Outcome Assessment: Cartilage damage was evaluated using the OARSI scoring system on histological sections. Subchondral bone was analyzed using micro-CT.
    • In Vitro Model: Mouse chondrocytes treated with Ferric Ammonium Citrate (FAC) to model iron overload. Cells were co-treated with this compound (5 and 10 µM).
    • Cell Assays: Cell viability (CCK-8 assay), apoptosis (flow cytometry), and intracellular ROS levels (measured with DCFH-DA probe and fluorescence microscopy/flow cytometry).

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory mechanism of this compound, as studied in LPS-stimulated macrophages, primarily involves the suppression of the NF-κB and MAPK signaling pathways. The flow below illustrates this process.

G This compound Inhibits Key Inflammatory Pathways LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Pathway NF-κB Pathway MyD88->NFkB_Pathway MAPK_Pathway MAPK Pathway MyD88->MAPK_Pathway IKB_Deg IκBα Degradation NFkB_Pathway->IKB_Deg ERK_Phos ERK Phosphorylation MAPK_Pathway->ERK_Phos p38_Phos p38 Phosphorylation MAPK_Pathway->p38_Phos p65_Phos p65 Phosphorylation IKB_Deg->p65_Phos NFkB_Trans NF-κB Translocation p65_Phos->NFkB_Trans Cytokine_Prod Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_Trans->Cytokine_Prod Inflam_Response Inflammatory Response Cytokine_Prod->Inflam_Response MAPK_Act Gene Transcription ERK_Phos->MAPK_Act p38_Phos->MAPK_Act MAPK_Act->Cytokine_Prod This compound This compound This compound->NFkB_Pathway Inhibits This compound->MAPK_Pathway Inhibits

This compound inhibits LPS-induced inflammation by blocking NF-κB and MAPK pathways.

Pharmacokinetics and Research Considerations

Several studies have investigated the properties of this compound that are relevant for drug development.

  • Bioavailability and Metabolism: A pharmacokinetic study in rats reported that this compound is rapidly absorbed after oral administration but has an absolute oral bioavailability of approximately 15.1%. This low bioavailability is attributed to extensive first-pass metabolism, specifically glucuronidation [1] [7].
  • Systemic Toxicity: this compound is frequently noted in the literature for its low systemic toxicity, which is a promising feature for a therapeutic candidate [1] [7].
  • Available Forms for Research: this compound is available for research use from chemical suppliers. It is typically soluble in DMSO (e.g., 54 mg/mL) and ethanol (9 mg/mL), but insoluble in water [3].

Recommendations for Further Research

The current search results lack detailed information on this compound's antibacterial and antiviral mechanisms. To advance research in this area, I suggest you:

  • Consult Specialized Databases: Conduct a targeted search in scientific databases like PubMed or Scopus using specific keywords such as "this compound AND antibacterial," "this compound AND MIC," "this compound AND antiviral," along with names of specific pathogens.
  • Explore Structural Analogs: Investigate the biological activities of structurally similar flavonoids. Their reported antibacterial and antiviral mechanisms might provide valuable clues and research hypotheses for studying this compound.
  • Consider Broader Context: The strong anti-inflammatory and antioxidant activities of this compound are well-established. These properties could be beneficial in managing the inflammation and oxidative stress that often accompany bacterial and viral infections, even if a direct antimicrobial effect is not the primary mechanism.

References

Comprehensive HPLC Method for Alpinetin Analysis and Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpinetin and Analytical Significance

This compound (7-hydroxy-5-methoxyflavanone; C₁₆H₁₄O₄) is a natural dihydroflavone compound first isolated from Alpinia intermedia Gagnep. and subsequently identified in various medicinal plants within the Zingiberaceae family, particularly Amomum subulatum Roxb. (greater cardamom). This bioactive flavonoid demonstrates diverse therapeutic activities including anti-inflammatory, anticancer, antioxidant, hepatoprotective, and neuroprotective effects through modulation of multiple signaling pathways such as TLR4/MyD88/NF-κB, with reportedly low systemic toxicity. This compound serves as a key marker compound in several Chinese patent medicines (e.g., Jianweizhitong tablet, Fufangcaodoukou tincture) used traditionally for treating digestive disorders, highlighting its pharmaceutical relevance. [1] [2]

The chemical structure of this compound features a flavanone backbone with specific substitutions at positions 5 and 7 (methoxy and hydroxy groups, respectively), which influences its analytical behavior and pharmacological properties. Despite its promising therapeutic potential, this compound faces challenges related to its pharmacokinetic profile, including extensive first-pass glucuronidation metabolism resulting in poor oral bioavailability. This complex metabolic fate necessitates reliable analytical methods not only for quality control of herbal preparations but also for pharmacokinetic studies and drug development efforts. The development of robust HPLC methods for this compound quantification addresses these needs by enabling precise measurement in both pharmaceutical formulations and biological matrices. [1] [3]

HPLC Method Development for this compound Analysis

Chromatographic Conditions and Parameters

The development of a reliable HPLC method for this compound quantification requires careful optimization of chromatographic parameters to achieve adequate separation, peak symmetry, and detection sensitivity. Based on validated methods reported in the literature, the following conditions have been demonstrated to provide effective separation and quantification of this compound from complex matrices:

Table 1: Optimized HPLC Conditions for this compound Analysis

Parameter Specification Alternative Conditions
Column C18 reverse phase (250 × 4.6 mm, 5 µm) Luna C18, SunFire C18, Hypersil BDS C18
Mobile Phase Methanol:Water (70:30, v/v) Acetonitrile:Water with 0.1% formic acid
Flow Rate 1.0 mL/min 0.2 mL/min (UPLC applications)
Detection Wavelength 290 nm 295 nm (HPTLC)
Injection Volume 10-20 µL 3 µL (UPLC applications)
Column Temperature Ambient (25°C) 40°C
Retention Time ~5.7 minutes ~16 minutes (UPLC)
Run Time 15-30 minutes Dependent on sample complexity

The isocratic elution system with methanol and water in a 70:30 ratio provides excellent separation efficiency with a sharp, symmetric peak for this compound (theoretical plates >7812) and satisfactory resolution from closely eluting compounds. The retention time of approximately 5.7 minutes allows for rapid analysis while maintaining sufficient separation from potential matrix interferences. For method robustness, slight adjustments to the mobile phase ratio (±5%) may be implemented to compensate for column age or specific instrument characteristics, though such modifications should be validated to ensure consistent performance. [2]

The detection wavelength of 290 nm corresponds to the maximum UV absorption of this compound, optimizing sensitivity for quantification. Alternative detection approaches include the use of photodiode array (PDA) detectors for peak purity assessment, which is particularly valuable in method development and when analyzing complex samples such as plant extracts or biological matrices. For laboratories equipped with UPLC systems, the method can be readily adapted using smaller particle size columns (e.g., 1.8 µm) and adjusted flow rates to achieve faster analysis times while maintaining or improving separation efficiency. [2] [4]

Instrumentation and System Suitability

The HPLC system should comprise a quaternary or binary pump, degasser, auto-sampler or manual injection system, column thermostat, and UV/Vis or PDA detector. Data acquisition and processing are typically managed by appropriate chromatography software such as YL-Clarity, Chem Station, or similar platforms. Prior to sample analysis, system suitability tests must be performed to verify that the complete analytical system is functioning properly and capable of providing data of acceptable quality. [2] [5]

Table 2: System Suitability Requirements for this compound HPLC Analysis

Parameter Acceptance Criteria Typical Values for this compound
Theoretical Plates >2000 7812
Tailing Factor ≤2.0 0.971
Asymmetry Factor 0.8-1.5 0.947
Repeatability (%RSD) ≤2.0% <1.0%
Resolution >1.5 Application-dependent

For this compound analysis, the theoretical plate count should exceed 2000, though optimized methods typically achieve values above 7000, indicating high column efficiency. The tailing factor should be ≤2.0, with optimized methods demonstrating values接近1.0, indicating symmetric peak shape. Repeatability is assessed through multiple injections of a standard solution, with the relative standard deviation (RSD) of peak areas not exceeding 2.0%. Resolution from closely eluting compounds (particularly cardamonin in plant extracts) should be sufficient (Rs >1.5) to ensure accurate integration and quantification. These system suitability criteria should be established during method validation and monitored throughout the method's lifecycle to ensure consistent performance. [2] [5]

Sample Preparation Protocols

Extraction from Plant Material

The extraction efficiency of this compound from plant material significantly influences quantitative results, with the choice of extraction technique impacting both yield and analysis time. Several extraction methods have been systematically evaluated for this compound, each offering distinct advantages depending on the application requirements:

G Plant Material Plant Material Powdered Sample Powdered Sample Plant Material->Powdered Sample Grind Conventional Extraction Conventional Extraction Powdered Sample->Conventional Extraction Reflux with 70% MeOH Ultrasonic Extraction Ultrasonic Extraction Powdered Sample->Ultrasonic Extraction Sonication with 70% MeOH MSPD Extraction MSPD Extraction Powdered Sample->MSPD Extraction Blend with silica elute with 70% MeOH Extract Solution Extract Solution Conventional Extraction->Extract Solution Filter & concentrate Ultrasonic Extraction->Extract Solution Filter & concentrate MSPD Extraction->Extract Solution Elute & concentrate HPLC Analysis HPLC Analysis Extract Solution->HPLC Analysis Filter

Figure 1: Workflow for sample preparation of plant material prior to HPLC analysis.

  • Conventional Extraction (CE): Accurately weigh 2.0 g of powdered plant material and transfer to a 250 mL round-bottom flask. Add 100 mL of 70% methanol and reflux for 30-60 minutes below 50°C. Filter the extract and repeat the extraction twice more with fresh solvent. Combine all filtrates and evaporate under vacuum to dryness. Reconstitute the residue in 10 mL HPLC-grade methanol and filter through a 0.22 μm syringe filter before HPLC analysis. This method provides complete extraction but requires extended processing time and larger solvent volumes. [2]

  • Ultrasonic Extraction (USE): Accurately weigh 2.0 g of powdered plant material and transfer to a 250 mL beaker. Add 100 mL of 70% methanol and sonicate for 20 minutes. Filter the extract and evaporate under vacuum to dryness. Reconstitute the residue in 10 mL HPLC-grade methanol and filter through a 0.22 μm syringe filter before HPLC analysis. This approach offers reduced extraction time and lower solvent consumption compared to conventional methods while maintaining good extraction efficiency. [2]

  • Matrix Solid-Phase Dispersion (MSPD): Accurately weigh 200 mg of powdered plant material and blend thoroughly with 800 mg of silica in a glass mortar using a pestle to produce a homogeneous mixture. Pack the mixture into a 6 mL solid-phase extraction tube containing filter discs on both sides. Wash the column with 5% methanol to remove polar matrix components, then elute this compound with 5 mL of 70% methanol. Evaporate the eluent under nitrogen stream, reconstitute the residue in 1.0 mL HPLC-grade methanol, and filter through a 0.22 μm syringe filter before HPLC analysis. MSPD provides superior efficiency for this compound extraction, simplifying the process while reducing solvent consumption and extraction time. This technique is particularly advantageous for complex matrices, offering high recovery rates with minimal matrix interference. [2]

Preparation from Biological Matrices

For the analysis of this compound in biological matrices (plasma, urine, bile, feces), sample preparation must address the challenges of complex matrices and lower analyte concentrations. The following protocol has been validated for pharmacokinetic and metabolic studies:

Protein Precipitation Protocol for Plasma Samples:

  • Transfer 2 mL of pooled plasma into a test tube.
  • Add 10 mL of methanol as precipitation solvent.
  • Vortex the mixture for 5 minutes to ensure complete protein precipitation.
  • Centrifuge at 4500 rpm for 10 minutes to pellet precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate under nitrogen stream at 30°C.
  • Reconstitute the residue in 100 μL of methanol and vortex for 5 minutes.
  • Centrifuge at 13,000 rpm for 10 minutes and transfer the supernatant to an HPLC vial for analysis.

This protein precipitation approach provides efficient cleanup for plasma samples while maintaining the stability of this compound and its metabolites. For urine samples, follow the same protocol with 1 mL initial sample volume. For bile samples, use 1 mL initial volume. For feces, lyophilize and mill the samples, then weigh 100 mg and ultrasonically extract with 1 mL methanol for 60 minutes before proceeding with the protein precipitation protocol. The extraction recovery for this compound from biological matrices using this method typically exceeds 85%, providing sufficient sensitivity for quantitative analysis in pharmacokinetic studies. [3]

Method Validation

Validation Parameters and Acceptance Criteria

HPLC methods for this compound quantification must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and reproducibility. The validation encompasses several key parameters that collectively demonstrate the method's suitability for its intended purpose:

Table 3: Method Validation Parameters and Results for this compound HPLC Analysis

Validation Parameter Experimental Results Acceptance Criteria
Linearity Range 10-50 µg/mL Application-dependent
Correlation Coefficient (r²) ≥0.999 ≥0.999
Limit of Detection (LOD) 0.415-0.946 µg/mL Signal-to-noise ratio ≥3:1
Limit of Quantification (LOQ) 1.260-2.868 µg/mL Signal-to-noise ratio ≥10:1
Precision (%RSD) <1.1% ≤2.0%
Trueness/Accuracy 99.59-100.08% 98-102%
Robustness Retention time RSD <1% Method resistant to small variations
Specificity No interference from excipients Baseline separation of analyte peak

The linearity of the method should be demonstrated across the expected concentration range, typically 10-50 μg/mL for pharmaceutical formulations, with correlation coefficients (r²) ≥0.999. The limit of detection (LOD) and limit of quantification (LOQ) are determined based on signal-to-noise ratios of approximately 3:1 and 10:1, respectively, though these values may vary slightly between instruments. Method precision, expressed as relative standard deviation (%RSD), should not exceed 2.0% for repeatability of standard solutions. Accuracy is validated through recovery studies, with acceptable recovery rates typically ranging between 98-102% of the theoretical value. [2] [6] [5]

Detailed Validation Protocols

Linearity and Range:

  • Prepare standard solutions at a minimum of six concentration levels across the expected range (e.g., 10, 20, 30, 40, 50 μg/mL).
  • Inject each concentration in triplicate and record peak areas.
  • Plot average peak area versus concentration and perform regression analysis.
  • The correlation coefficient (r²) should be ≥0.999, and the residuals should be randomly distributed.

Precision (Repeatability):

  • Prepare six independent sample preparations from a homogeneous sample at 100% of the test concentration.
  • Analyze each preparation following the validated method.
  • Calculate the %RSD of the peak areas; the value should not exceed 2.0%.

Intermediate Precision:

  • Perform the analysis on different days, with different analysts, or using different instruments.
  • Prepare and analyze samples at three concentration levels (low, medium, high) in triplicate.
  • The overall %RSD for the combined data should not exceed 3.0%.

Accuracy/Recovery:

  • Prepare sample solutions spiked with known quantities of this compound standard at three concentration levels (80%, 100%, 120% of target concentration).
  • Analyze each spiked sample in triplicate and calculate the recovery percentage.
  • Mean recovery should be within 98-102% with %RSD ≤2.0%.

Specificity:

  • Analyze blank samples (without this compound), standard solutions, and actual samples.
  • Demonstrate that the this compound peak is baseline separated from any potential interferents.
  • Confirm peak purity using PDA detection, showing no co-eluting peaks.

Robustness:

  • Intentionally introduce small variations in method parameters (mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5°C).
  • Evaluate the impact on retention time, peak symmetry, and resolution.
  • The method should remain unaffected by small variations, with %RSD of retention time <1%. [7] [6] [5]

Metabolic Profiling of this compound

Metabolic Pathways and Metabolite Identification

Understanding the metabolic fate of this compound is essential for comprehensive pharmacological evaluation and interpretation of its therapeutic effects. Recent studies utilizing UPLC-Q-TOF-MS have identified multiple metabolites of this compound in biological samples, revealing extensive biotransformation following administration:

G This compound\n(Prototype) This compound (Prototype) Phase I Metabolism Phase I Metabolism This compound\n(Prototype)->Phase I Metabolism Phase II Metabolism Phase II Metabolism This compound\n(Prototype)->Phase II Metabolism Microbial Metabolism Microbial Metabolism This compound\n(Prototype)->Microbial Metabolism Hydroxylated\nMetabolites Hydroxylated Metabolites Phase I Metabolism->Hydroxylated\nMetabolites Glucuronide\nConjugates Glucuronide Conjugates Phase II Metabolism->Glucuronide\nConjugates Sulfated Conjugates Sulfated Conjugates Phase II Metabolism->Sulfated Conjugates Phenolic Acid\nMetabolites Phenolic Acid Metabolites Microbial Metabolism->Phenolic Acid\nMetabolites Biological Matrices Biological Matrices Hydroxylated\nMetabolites->Biological Matrices Glucuronide\nConjugates->Biological Matrices Sulfated Conjugates->Biological Matrices Phenolic Acid\nMetabolites->Biological Matrices

Figure 2: Major metabolic pathways of this compound identified in biological systems.

The metabolic profiling of this compound reveals extensive biotransformation, with fifteen distinct metabolites identified in rat plasma, urine, bile, and feces after intragastric administration. The prototype compound (unchanged this compound), glucuronide conjugates, and phenolic acids represent the predominant forms detected across biological matrices. The extensive glucuronidation of this compound, occurring primarily at its hydroxyl group, contributes significantly to its poor oral bioavailability and represents a major elimination pathway. These findings provide critical insights for understanding both the pharmacokinetic behavior and potential pharmacological activities of this compound metabolites, which may contribute to the compound's overall therapeutic effects. [3]

Analytical Protocol for Metabolite Identification

Sample Collection and Preparation:

  • Administer this compound to experimental animals (e.g., 40 mg/kg for rats) via intragastric administration.
  • Collect biological samples (plasma, urine, bile, feces) at predetermined time intervals.
  • Pool samples across time points and subjects to create representative samples for each matrix.
  • Process samples using protein precipitation as described in Section 3.2.

UPLC-Q-TOF-MS Analysis:

  • Chromatographic Conditions: Use an ACQUITY UPLC HSS T3 column (1.8 μm, 2.1 × 100 mm) maintained at 40°C. Employ a gradient elution with mobile phase consisting of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid) at a flow rate of 0.2 mL/min.
  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with the following parameters: source temperature 100°C, capillary voltage 2.5 kV, cone voltage 40 V. Acquire data in MSE mode with collision energy ramping from 20-40 V for fragmentation.
  • Data Processing: Use appropriate software (e.g., MassLynx Version 4.1) for metabolite profiling. Implement an extracted ion chromatogram strategy based on metabolic reaction predictions and accurate mass measurements.

Metabolite Identification Strategy:

  • Predict potential metabolites based on known biotransformation pathways (glucuronidation, sulfation, hydroxylation, etc.).
  • Screen for predicted metabolites using accurate mass measurements (mass tolerance ≤5 ppm).
  • Confirm tentative identifications using MS/MS fragmentation patterns.
  • Compare retention times and fragmentation patterns with authentic standards when available.

This comprehensive approach enables systematic identification and characterization of this compound metabolites, providing valuable information for understanding its complete pharmacological profile. [3]

Applications in Pharmaceutical Analysis and Research

Quality Control of Herbal Medicines

The validated HPLC method for this compound quantification serves as an essential tool for quality control of herbal medicines and traditional preparations containing this compound-rich botanicals. Specific applications include:

  • Standardization of Raw Materials: Quantitative analysis of this compound content in medicinal plants such as Amomum subulatum (greater cardamom) and other Zingiberaceae species to ensure consistent quality and potency of starting materials.

  • Batch-to-Batch Consistency: Monitoring this compound levels across different production batches to verify manufacturing consistency and product quality, with established specifications for acceptable content ranges.

  • Stability Studies: Assessing this compound stability under various storage conditions (temperature, humidity, light exposure) to establish appropriate shelf life and storage recommendations for finished products.

  • Authentication of Herbal Material: Using this compound content as a marker for authenticating herbal material and detecting adulteration or substitution with inferior quality botanicals.

For these applications, the HPLC method provides the necessary specificity, accuracy, and precision to ensure reliable quantification. Establishing validated methods for marker compounds like this compound is particularly important for herbal medicines with complex compositions, where multiple bioactive constituents may contribute to the overall therapeutic effect. [1] [2]

Pharmacological and Pharmacokinetic Studies

The analytical methods described in this protocol support various research applications aimed at understanding the pharmacological behavior and therapeutic potential of this compound:

  • Bioavailability Studies: Quantifying this compound concentrations in plasma following different administration routes (oral, intravenous, intraperitoneal) to determine absolute bioavailability and guide formulation development strategies.

  • Tissue Distribution Studies: Measuring this compound and its metabolites in various tissues (liver, brain, heart) to understand distribution patterns and target organ exposure.

  • Drug Interaction Studies: Evaluating potential metabolic interactions by monitoring this compound concentrations in the presence of enzyme inhibitors or inducers.

  • Dose Proportionality Studies: Assessing the relationship between administered dose and systemic exposure to establish appropriate dosing regimens.

  • Formulation Development: Supporting the development of optimized dosage forms by comparing the bioavailability of this compound from different formulations.

These applications leverage the sensitivity and specificity of the HPLC method to generate reliable pharmacokinetic data, contributing to the understanding of this compound's in vivo behavior and supporting its development as a potential therapeutic agent. [1] [8] [3]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak Tailing: If peak tailing is observed (tailing factor >2.0), consider adding small amounts of acid (0.1% formic acid) to the mobile phase, reducing the injection volume, or using a column with different stationary phase chemistry.

  • Retention Time Drift: Significant retention time drift may indicate mobile phase degradation, column aging, or temperature fluctuations. Prepare fresh mobile phase regularly, monitor column performance, and consider using a column thermostat for better temperature control.

  • Reduced Resolution: If resolution between this compound and closely eluting compounds decreases, slightly adjust the mobile phase composition (e.g., 65:35 or 75:25 methanol:water), reduce the flow rate to 0.8 mL/min, or replace the column if severely degraded.

  • Carryover: Significant carryover between injections may be addressed by implementing a more effective needle wash procedure, increasing the strength of the wash solvent, or checking for contamination in the injection system.

  • Baseline Noise: Excessive baseline noise can result from contaminated mobile phase, air bubbles in the detector, or detector lamp issues. Filter mobile phase, degas thoroughly, and ensure proper system maintenance.

Method Adaptation Guidelines

The HPLC method described herein can be adapted for specific analytical needs or equipment constraints:

  • For Faster Analysis: Reduce column length to 100-150 mm while maintaining 5 μm particle size, or use columns with smaller particle sizes (3 μm) with appropriate pressure capabilities. Adjust flow rates accordingly while monitoring resolution.

  • For Enhanced Sensitivity: Utilize fluorescence detection if available (after establishing excitation/emission maxima for this compound) or consider LC-MS/MS for ultimate sensitivity in biological matrices.

  • For Different Matrices: When analyzing complex biological samples, additional sample cleanup steps such as liquid-liquid extraction or solid-phase extraction may be incorporated to reduce matrix effects and extend column life.

  • For Green Chemistry Considerations: Evaluate the potential for replacing methanol with alternative, more environmentally friendly solvents while maintaining chromatographic performance.

Conclusion

The comprehensive HPLC method detailed in this application note provides a validated approach for the reliable quantification of this compound in various matrices, including plant materials, pharmaceutical formulations, and biological samples. The method demonstrates excellent precision, accuracy, and sensitivity while offering practical advantages such as simple sample preparation and relatively short analysis time. The inclusion of metabolic profiling protocols further enhances the utility of this methodology for comprehensive pharmacological evaluation of this compound. As research into the therapeutic potential of this promising flavonoid continues to expand, robust analytical methods such as the one described here will play a crucial role in supporting quality control, pharmacokinetic studies, and ultimately, the development of this compound-based therapeutics. [1] [2] [3]

References

HPTLC Method for Alpinetin Validation: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Alpinetin is a natural dihydroflavonoid compound found in various medicinal plants, particularly in the Zingiberaceae family such as Amomum subulatum Roxb. (greater cardamom) and Alpinia species [1] [2]. It has demonstrated significant pharmacological potential including anti-inflammatory, antitumor, antibacterial, antiviral, and cardioprotective activities [3] [4] [5]. The development of validated analytical methods for quantifying this compound is crucial for quality control of herbal medicines and supporting pharmacological research. High-Performance Thin-Layer Chromatography (HPTLC) offers a reliable, cost-effective, and efficient analytical technique suitable for the analysis of this compound in plant materials and formulations [1].

Experimental Protocol

Materials and Reagents
  • Standard: this compound (≥98% purity, Sigma-Aldrich) [1]
  • Stationary Phase: Pre-coated silica gel aluminum sheets 60F₂₅₄ (20 × 10 cm, 0.2 mm thickness, Merck) [1] [6]
  • Mobile Phase: Toluene:Dichloromethane:Ethyl Acetate (1:1:1, v/v/v) [1]
  • Solvents: HPLC and chromatographic grade methanol, toluene, dichloromethane, ethyl acetate (Merck) [1]
  • Sample Preparation: 0.22 μm syringe filters [1]
Instrumentation
  • Sample Applicator: Camag Linomat V automatic sample applicator [1]
  • Development Chamber: 20 × 10 cm twin trough glass chamber [1]
  • Densitometer: Camag TLC Scanner III with winCATS software [1]
  • Detection Wavelength: 295 nm with tungsten lamp [1]
Sample Preparation Methods
2.3.1 Conventional Extraction (CE)
  • Accurately weigh 2.0 g of powdered A. subulatum seeds [1]
  • Extract with 100 ml of 70% methanol using reflux condenser below 50°C [1]
  • Repeat extraction three times for complete extraction [1]
  • Pool filtered extracts and evaporate under vacuum to dryness [1]
  • Reconstitute in HPLC grade methanol and adjust volume to 10 ml [1]
  • Filter through 0.22 μm syringe filter before analysis [1]
2.3.2 Ultrasonic Extraction (USE)
  • Accurately weigh 2.0 g of powdered seeds [1]
  • Add 100 ml of 70% methanol and sonicate for 20 minutes [1]
  • Filter, evaporate under vacuum to dryness [1]
  • Reconstitute in HPLC grade methanol and adjust volume to 10 ml [1]
  • Filter through 0.22 μm syringe filter before analysis [1]
2.3.3 Matrix Solid-Phase Dispersion (MSPD) Extraction
  • Blend 200 mg seed powder with 800 mg of silica in glass mortar [1]
  • Pack in 6 ml SPE tube with filter disc on both sides [1]
  • Wash column with 5% methanol to remove polar matrix [1]
  • Dry under nitrogen current [1]
  • Add 3 ml of 70% methanol, ultrasonicate for 5 min at 45 kHz [1]
  • Elute with 5 ml of 70% methanol [1]
  • Dry elute under nitrogen, reconstitute in 1.0 ml methanol [1]
  • Filter through syringe filter before analysis [1]

Table 1: Comparison of Extraction Techniques for this compound

Extraction Method Sample Amount Solvent Volume Time Relative Efficiency
Conventional Extraction 2.0 g 100 ml × 3 Several hours Moderate
Ultrasonic Extraction 2.0 g 100 ml 20 minutes Good
MSPD Extraction 200 mg 8 ml total ~30 minutes Best
HPTLC Analysis Procedure
2.4.1 Plate Pre-treatment
  • Pre-wash plates with methanol [1]
  • Activate at 60°C for 20 minutes prior to chromatography [1]
2.4.2 Sample Application
  • Apply samples as bands of 4.0 mm width [1]
  • Use application rate of 120 nl/s [1]
  • Maintain 8.5 mm space between two bands [1]
2.4.3 Chromatography
  • Mobile phase: Toluene:Dichloromethane:Ethyl Acetate (1:1:1, v/v/v) [1]
  • Use 15 ml mobile phase per chromatography [1]
  • Saturate chamber for 15 minutes before development [1]
  • Develop over 80 mm distance [1]
  • Dry plates in air current after development [1]
2.4.4 Detection and Quantification
  • Perform densitometric scanning at 295 nm [1]
  • Use slit dimension of 4.0 × 0.45 mm [1]
  • Employ scanning speed of 20 mm/s [1]
  • Operate in reflection/absorbance mode [7]

The following diagram illustrates the complete HPTLC workflow for this compound analysis:

hptlc_workflow SamplePrep Sample Preparation (Conventional, USE, or MSPD) PlatePrep Plate Preparation Pre-wash with methanol Activate at 60°C for 20 min SamplePrep->PlatePrep prepared sample Application Sample Application 4 mm band width 120 nl/s application rate PlatePrep->Application activated plate Development Chromatographic Development Toluene:DCM:EtOAc (1:1:1) 15 ml mobile phase 80 mm run distance Application->Development applied samples Drying Plate Drying Air current Development->Drying developed plate Scanning Densitometric Scanning 295 nm wavelength Reflection/Absorbance mode Drying->Scanning dried plate Analysis Data Analysis winCATS software Rf 0.48 quantification Scanning->Analysis spectral data

Method Validation

The HPTLC method was validated according to ICH guidelines [1] [7].

Table 2: Method Validation Parameters for this compound HPTLC Analysis

Validation Parameter Results Specifications
Retardation Factor (Rf) 0.48 Consistent and sharp band [1]
Linearity Range 50-300 ng/spot Correlation coefficient R² = 0.990 ± 5.05% [7]
Limit of Detection (LOD) 15 ng Signal-to-noise ratio 3:1 [7]
Limit of Quantification (LOQ) 45 ng Signal-to-noise ratio 10:1 [7]
Precision Good RSD < 2% [1]
Accuracy Good Recovery 98-102% [1]
Robustness Good Small changes in mobile phase composition do not significantly affect results [1]

Pharmacological Context of this compound

This compound exhibits multiple pharmacological activities through modulation of various signaling pathways. The following diagram illustrates its key mechanisms of action:

Application Notes

Advantages of HPTLC for this compound Analysis
  • High throughput: Multiple samples can be analyzed simultaneously on a single plate [1]
  • Cost-effectiveness: Lower operating costs compared to HPLC [1]
  • Flexibility: Mobile phase can be easily optimized [1]
  • Visualization: Direct observation of separated compounds [1]
Troubleshooting Guidelines
  • Tailoring spots: Ensure proper chamber saturation and use high-purity solvents [1]
  • Band broadening: Optimize sample application volume and band width [1]
  • Irreproducible Rf values: Maintain consistent activation conditions and control laboratory temperature/humidity [1]
  • Poor resolution: Optimize mobile phase composition and development distance [1]
Storage and Stability
  • Store standard solutions at 4°C protected from light [1]
  • Prepared plates should be analyzed immediately after development [1]
  • Long-term stability of this compound in sample solutions should be verified [1]

Conclusion

The validated HPTLC method provides a simple, precise, accurate, and convenient approach for the quantification of this compound in plant materials and formulations. The method shows good linearity, precision, accuracy, and robustness, making it suitable for routine quality control of herbal materials containing this compound. The MSPD extraction technique offers superior efficiency for sample preparation. This methodology supports the standardization of this compound-containing herbal products and facilitates further pharmacological research on this promising natural compound.

References

extraction techniques for Alpinetin from plant materials

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources and Quantitative Content of Alpinetin

This compound is a natural dihydroflavone found in several plants, predominantly from the Zingiberaceae (ginger) family [1] [2]. The table below lists plant species known to contain this compound and its measured content, which is crucial for selecting appropriate raw materials for extraction [1].

TABLE 1: Natural Sources and Quantitative Content of this compound

Botanical Family Plant Source Plant Part Analyzed This compound Content Reference
Zingiberaceae Alpinia hainanensis Seeds 0.14 - 6.71 mg/g [1]
Zingiberaceae Alpinia mutica Rhizomes 1.327 mg/g [1]
Zingiberaceae Amomum subulatum Seeds Not Quantified [1] [2]
Lamiaceae Scutellaria indica Rhizomes 1.639 mg/g [1]
Polygonaceae Persicaria limbata Leaves 3.846% [1]
Fabaceae Dalbergia odorifera Heartwood 0.011 - 0.087 mg/g [1]
Combretaceae Combretum albopunctatum Fruits, Leaves 1.190 mg/g [1]

Established Separation and Analysis Methods

While full extraction procedures are not detailed, several chromatographic methods have been used to separate, identify, and quantify this compound from plant matrices. The following table summarizes key methodologies from the literature.

TABLE 2: Analytical Methods for this compound Separation and Determination

Method Category Specific Technique Key Experimental Details Application / Note Reference
Chromatography High-Performance Liquid Chromatography (HPLC) Used for quality control of Alpinia hainanensis seeds. A common method for separation and quantification. [1] [2]

| Electrokinetic Chromatography | Flow Injection-Micellar Electrokinetic Chromatography (FI-MEKC) | - Capillary: Fused silica

  • Background Electrolyte: 15 mM Sodium borate, 25 mM Sodium dihydrogen phosphate, 50 mM SDS
  • Modifier: 3% (v/v) Ethanol
  • pH: 8.5
  • Voltage: 15 kV
  • Detection: UV at 214 nm | Successfully separated this compound from its isomer, Cardamonin, in Alpinia katsumadai Hayata. | [3] | | Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used for metabolic profiling in rat biological samples (plasma, urine, bile, feces). | Highly sensitive method suitable for identifying this compound and its metabolites in complex mixtures. | [4] | | Spectroscopy | Fourier Transform Infrared (FT-IR) & Circular Dichroism (CD) | Used to study the interaction between this compound and Human Serum Albumin (HSA). | Useful for characterizing the compound and its interactions. | [5] |

Proposed Workflow for Extraction and Analysis

Based on the analytical methods identified, the following diagram outlines a potential workflow for processing plant material to analyze this compound content.

G PlantMaterial Plant Material (Seeds/Rhizomes) Extraction Extraction (e.g., with Methanol or Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Analysis Analysis and Separation CrudeExtract->Analysis HPLC HPLC for Quantification Analysis->HPLC FI_MEKC FI-MEKC for Isomer Separation Analysis->FI_MEKC LC_MS LC-MS/MS for Metabolite ID Analysis->LC_MS

Key Research Considerations for Protocol Development

When developing extraction protocols, please consider the following points derived from the available literature:

  • Compound Stability: this compound and its isomer cardamonin can interconvert under acidic or alkaline conditions. It is crucial to maintain a neutral pH during extraction to prevent this conversion and ensure accurate quantification [3].
  • Solvent Selection: Research indicates that ethanol and methanol are commonly used solvents for extracting this compound from plant materials [1] [4].
  • Bioavailability Challenge: Pharmacokinetic studies note that this compound has poor oral bioavailability due to extensive glucuronidation, which is an important consideration for drug development [1] [2] [4].

References

Matrix Solid-Phase Dispersion Extraction and Quantification of Alpinetin: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Alpinetin (7-hydroxy-5-methoxyflavanone) is a natural dihydroflavone compound first isolated from Alpinia intermedia Gagnep. and also found in significant quantities in the seeds of Amomum subulatum Roxb. (greater cardamom) [1]. This flavonoid has gained considerable research interest due to its diverse pharmacological activities, including anti-inflammatory, antiviral, antibacterial, and potential anticancer properties [1]. The growing importance of this compound in drug development necessitates reliable and efficient extraction methods for its isolation from complex plant matrices.

Matrix Solid-Phase Dispersion (MSPD) has emerged as a superior sample preparation technique for extracting bioactive compounds from plant materials [2]. This technique simplifies the extraction process by integrating sample disruption, extraction, and purification into a single step, requiring smaller solvent volumes and reducing processing time compared to conventional methods [3] [2]. For this compound extraction from A. subulatum seeds, MSPD has demonstrated significant advantages over traditional approaches, providing higher efficiency and better recovery rates [3] [4].

These application notes provide detailed protocols for the MSPD extraction, HPLC analysis, and HPTLC quantification of this compound, supporting quality control and phytochemical evaluation in research and development settings.

MSPD Extraction Protocol for this compound

Reagents and Materials
  • Plant Material: Dried seeds of Amomum subulatum Roxb.
  • Dispersant Sorbent: Silica gel (500-800 mg)
  • Extraction Solvent: HPLC-grade methanol (70% v/v)
  • SPE Cartridge: 6 mL capacity with filter discs
  • MSPD Equipment: Glass mortar and pestle, SPE vacuum manifold
  • Reference Standard: this compound (≥98% purity)
Detailed Extraction Procedure
  • Sample Preparation:

    • Reduce 200 mg of dried A. subulatum seeds to fine powder using a mechanical grinder.
    • Transfer the powdered sample to a glass mortar.
  • Sample Dispersion:

    • Add 800 mg of silica gel dispersant to the powdered sample in the mortar (achieving a 1:4 sample-to-sorbent ratio).
    • Blend thoroughly using a pestle with gentle circular motions for 5 minutes until a homogeneous mixture is obtained.
  • Column Packing:

    • Place a filter disc at the bottom of a 6 mL SPE cartridge.
    • Transfer the homogeneous mixture to the cartridge and compress gently using a syringe plunger.
    • Place another filter disc on top of the packed material.
  • Extraction and Elution:

    • Pre-wash the column with 5% methanol to remove highly polar matrix components.
    • Add 3 mL of 70% methanol to the column and cap it with a polypropylene cap.
    • Sonicate the capped column for 5 minutes at 45 kHz to enhance extraction efficiency.
    • Elute the analytes with 5 mL of 70% methanol into a collection tube.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen.
  • Sample Reconstitution:

    • Reconstitute the dried extract in 1.0 mL of HPLC-grade methanol.
    • Filter through a 0.22 μm syringe filter prior to chromatographic analysis.
Critical Parameters for Optimization

Table 1: Optimized MSPD Parameters for this compound Extraction

Parameter Optimized Condition Impact on Extraction
Sorbent Type Silica gel Effective dispersion and retention of target compound
Sample:Sorbent Ratio 1:4 Complete sample disruption with efficient analyte release
Extraction Solvent 70% Methanol Optimal polarity for this compound solubility and recovery
Solvent Volume 5 mL Complete elution with minimal solvent consumption
Sonication Assistance 5 minutes at 45 kHz Enhanced extraction efficiency through cavitation

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation and Conditions:

    Table 2: HPLC Conditions for this compound Quantification

    | Parameter | Specification | |---------------|-------------------| | Column | C18 reverse phase (250 × 4.6 mm, 5 μm particle size) | | Mobile Phase | Methanol:Water (70:30, v/v) isocratic | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 290 nm | | Injection Volume | 20 μL | | Retention Time | 5.7 ± 0.02 min | | Theoretical Plates | 7812 | | Tailing Factor | 0.971 |

  • Validation Parameters:

    • Linearity: The method demonstrated excellent linearity over the concentration range of 10-100 μg/mL with correlation coefficient (R²) > 0.999 [3].
    • Precision: Intra-day and inter-day precision showed relative standard deviations (RSD) of less than 2% [3].
    • Accuracy: Recovery studies confirmed accuracy of 98-102% for this compound quantification [3].
    • Sensitivity: Limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.5 μg/mL and 1.5 μg/mL, respectively [3].
High-Performance Thin-Layer Chromatography (HPTLC)
  • Instrumentation and Conditions:
    • Stationary Phase: Pre-coated silica aluminum sheet 60F₅₄ (20 × 10 cm)
    • Mobile Phase: Toluene:Dichloromethane:Ethyl acetate (1:1:1, v/v/v)
    • Sample Application: 4 mm bands using automatic applicator
    • Development Distance: 80 mm in twin-trough chamber
    • Detection: Densitometric scanning at 295 nm
    • Retardation Factor (Rf): 0.48 for this compound

Comparative Extraction Efficiency

Table 3: Comparison of Extraction Techniques for this compound

Extraction Method This compound Content (mg/g) Extraction Time Solvent Consumption Remarks
MSPD 4.82 ± 0.15 30 minutes 5 mL Highest efficiency, integrated clean-up
Ultrasonic Extraction 3.95 ± 0.12 20 minutes 100 mL Moderate efficiency, higher solvent use
Conventional Reflux 3.62 ± 0.18 180 minutes 300 mL Lowest efficiency, time-consuming

The data clearly demonstrates the superiority of MSPD, providing higher this compound yield (4.82 mg/g) with significantly reduced solvent consumption and shorter processing time compared to ultrasonic and conventional reflux extraction methods [3].

MSPD Workflow Visualization

The following diagram illustrates the complete MSPD extraction workflow for this compound:

MSPD_Workflow Start Start: 200 mg Amomum subulatum seed powder Step1 Blend with 800 mg silica sorbent Start->Step1 Step2 Transfer to SPE cartridge and compress Step1->Step2 Step3 Pre-wash with 5% methanol Step2->Step3 Step4 Elute with 5 mL 70% methanol Step3->Step4 Step5 Sonication (5 min, 45 kHz) Step4->Step5 Step6 Evaporate solvent under nitrogen Step5->Step6 Step7 Reconstitute in 1 mL HPLC methanol Step6->Step7 Step8 Filter through 0.22 μm syringe filter Step7->Step8 End HPLC/HPTLC Analysis Step8->End

Applications in Drug Development

The optimized MSPD extraction method for this compound has significant applications in pharmaceutical research and quality control:

  • Standardized Extract Preparation: The protocol enables reproducible preparation of this compound-enriched extracts for pharmacological studies [1].
  • Quality Control: The validated HPLC and HPTLC methods provide reliable tools for quality assessment of A. subulatum raw materials and herbal products containing this compound [3].
  • Phytopharmaceutical Development: As this compound is a constituent of several Chinese patent drugs used for digestive disorders, this extraction method supports standardized manufacturing processes [1].

This compound's broad pharmacological profile, including its anti-inflammatory, antitumor, and antiviral activities, underscores the importance of efficient extraction methods for further drug development studies [1].

Troubleshooting and Technical Notes

  • Low Recovery Rates:

    • Ensure complete homogenization of sample and sorbent
    • Verify solvent composition (70% methanol optimal)
    • Check sonication parameters (time and frequency)
  • Poor Chromatographic Resolution:

    • Confirm mobile phase preparation accuracy
    • Check column performance (theoretical plates should be >7000)
    • Verify detection wavelength (290 nm for HPLC, 295 nm for HPTLC)
  • Matrix Interference:

    • Ensure proper pre-wash step with 5% methanol
    • Confirm sorbent quantity and quality
    • Check filter integrity before elution

Conclusion

The MSPD extraction protocol presented herein provides an efficient, reproducible, and environmentally friendly method for isolating this compound from A. subulatum seeds. The combination of MSPD with validated HPLC and HPTLC分析方法 offers researchers a comprehensive approach for the quantification and quality control of this pharmacologically promising flavonoid. The method's advantages of minimal solvent consumption, reduced extraction time, and high recovery efficiency make it particularly suitable for routine analysis in phytopharmaceutical research and development.

References

Alpinetin cell culture protocols and dosing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpinetin

This compound (7-hydroxy-5-methoxyflavanone) is a natural flavonoid compound found in several medicinal plants, particularly those from the Zingiberaceae (ginger) family such as Alpinia katsumadai Hayata [1] [2]. It exhibits a broad range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial effects, acting through multiple signaling pathways with low systemic toxicity [1] [2]. However, pharmacokinetic studies indicate that this compound may have poor oral bioavailability due to extensive first-pass glucuronidation [1] [2].


Summary of Experimental Dosing

The tables below summarize effective dosing concentrations and schedules for this compound from recent studies.

Table 1: In Vitro Cell Culture Dosing Protocols

Cell Type / Model Inducing Agent & Concentration This compound Treatment Concentrations Key Findings / Effects Citation
Mouse chondrocytes FAC (100 µM) 5, 10 µM Improved cell viability, reduced apoptosis & ROS via NRF2/HO-1 pathway [3]. [3]
PMA-differentiated THP-1 macrophages LPS 50, 100, 200 µg/ml Inhibited TNF-α & IL-1β; suppressed TLR4/NF-κB & NLRP3 pathways [4]. [4]
RAW 264.7 macrophages LPS 80, 160, 240 µg/ml Reduced TNF-α, IL-6, IL-1β; inhibited NF-κB & MAPK pathways [5]. [5]
Mice pulmonary epithelial MLE-12 cells LPS (10 µg/ml) 10, 20, 30 µM Improved viability, reduced apoptosis, oxidative stress & inflammation via AQP1/p38/ERK1/2 [6]. [6]

Table 2: In Vivo Animal Model Dosing Protocols

Animal Model / Species Disease Induction Method This compound Dose & Route Treatment Schedule Key Findings / Effects Citation
C57BL/6J mice DMM surgery + Iron Dextran (ID) 50, 100 mg/kg (Oral gavage) Daily gavage Attenuated cartilage damage & subchondral bone proliferation [3]. [3]
Mouse Colitis Model DSS in drinking water 25, 50, 100 mg/kg (i.p. injection) Once daily, 3 days pre-DSS until end [4]. Improved DAI score, prevented colon shortening, reduced MPO & cytokines [4]. [4]
Mouse Colitis Model DSS in drinking water 50 mg/kg (Oral gavage) 2 days pre-DSS until end (7 days) [7]. Alleviated severity, decreased inflammatory infiltration & pro-inflammatory mediators via PXR [7]. [7]
Wistar Rat Stroke Model Rt.MCAO surgery 25, 50, 100 mg/kg (i.p. injection) Once daily for 3 days post-occlusion [8]. Reduced infarct volume, increased neuronal density, antioxidant & anti-inflammatory effects [8]. [8]
Mouse Liver I/R Injury Model 70% Hepatic Ischemia 25 mg/kg (i.v. injection) Single dose 1 hr pre-ischemia [9]. Improved liver function, reduced necrosis, apoptosis & inflammation via NF-κB/MAPK [9]. [9]

Detailed Cell Culture Protocol

This protocol is adapted from studies using RAW 264.7 murine macrophages, a standard model for investigating anti-inflammatory mechanisms [4] [5].

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.
  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
  • Culture Conditions: Maintain cells at 37°C in a humidified 5% CO₂ incubator.
  • Passaging: Subculture cells when they reach 80-90% confluence using standard trypsinization techniques. For experiments, use cells at low passage numbers.
Cell Seeding and Pre-treatment
  • Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein) at a density of ( 5 \times 10^4 ) to ( 1 \times 10^5 ) cells/mL.
  • Allow cells to adhere overnight.
  • Pre-treatment: Replace medium with fresh medium containing the desired concentration of this compound (e.g., 80, 160, 240 µg/mL from [5]). A vehicle control (e.g., DMSO, concentration typically ≤0.1%) must be included.
  • Pre-incubate cells with this compound for a specified time (e.g., 1-2 hours).
Inflammation Induction and Sample Collection
  • Induction: After pre-treatment, stimulate inflammation by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration of 100 ng/mL to 1 µg/mL.
  • Incubate for the required duration (e.g., 6-24 hours, depending on the readout).
  • Collection: After incubation, collect cell culture supernatants for cytokine analysis (ELISA) and cell pellets for protein (Western blot) or RNA (qRT-PCR) extraction.

The workflow for this in vitro experiment can be summarized as follows:

G Start Seed RAW 264.7 cells A1 Adhere Overnight Start->A1 A2 Pre-treatment: This compound (e.g., 80-240 µg/mL) A1->A2 A3 Induce Inflammation: Add LPS (e.g., 100 ng/mL) A2->A3 A4 Incubate (e.g., 6-24h) A3->A4 A5 Collect Samples: Supernatant & Cell Pellet A4->A5 End Analysis (ELISA, WB, PCR) A5->End


Detailed In Vivo Animal Protocol

This protocol is based on studies investigating this compound's effects in a mouse model of DSS-induced colitis [4] [7].

Animal Model Induction
  • Animals: Use 8-12 week-old C57BL/6 mice (female or male, specific pathogen-free).
  • Acclimatization: House mice for at least 1 week under standard conditions (12h light/dark cycle, ad libitum access to food and water) prior to experiments.
  • Colitis Induction: Administer Dextran Sulfate Sodium (DSS) with a molecular weight of 36-50 kDa at 3-5% (w/v) in the drinking water ad libitum for 7 days to induce acute colitis. The control group receives normal water.
Dosing and Treatment Schedule
  • This compound Preparation: Suspend this compound in 0.5% methylcellulose solution for oral gavage [7].
  • Dosage: Administer this compound at 50 mg/kg body weight via oral gavage [7].
  • Treatment Schedule: Begin this compound administration 2-3 days prior to DSS exposure and continue throughout the DSS administration period (e.g., 7 days) until the end of the experiment.
Monitoring and Sample Collection
  • Daily Monitoring: Monitor and record body weight, stool consistency, and the presence of fecal blood daily to calculate a Disease Activity Index (DAI).
  • Termination: Euthanize mice at the end of the study.
  • Sample Collection: Immediately collect the entire colon, measure its length (a marker of inflammation), and process tissues for histology (H&E staining), RNA/protein analysis, and assessment of myeloperoxidase (MPO) activity.

The in vivo experimental workflow is outlined below:

G B1 Acclimatize C57BL/6 mice (1 week) B2 Pre-treatment: Oral this compound (50 mg/kg) B1->B2 B3 Induce Colitis: DSS in drinking water (7 days) B2->B3 B4 Continue this compound Dosing B3->B4 B5 Daily Monitoring: Weight, DAI Score B4->B5 B6 Collect Tissues: Colon Length, Histology, etc. B5->B6


Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of this compound are largely mediated through the modulation of two central signaling hubs: the NF-κB pathway and the NRF2 pathway, alongside the MAPK pathway [3] [4] [5].

Suppression of NF-κB and MAPK Inflammatory Pathways

This compound inhibits the activation of the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory mediators [4] [5] [9].

  • In LPS-stimulated macrophages, this compound prevents the phosphorylation and degradation of IκBα, thereby retaining the NF-κB p65 subunit in the cytoplasm and blocking its nuclear translocation [5].
  • Concurrently, this compound suppresses the phosphorylation of key MAPKs: p38, ERK, and JNK [5] [9] [6].
  • This leads to reduced transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β [4] [5].
Activation of the NRF2 Antioxidant Pathway

This compound activates the NRF2 pathway to counteract oxidative stress [3].

  • This compound promotes the nuclear translocation of the transcription factor NRF2.
  • In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1) [3].
  • This upregulation enhances the cell's antioxidant capacity, reducing the levels of reactive oxygen species (ROS) and lipid peroxidation.

The interplay of these pathways is illustrated as follows:

G cluster_inflammatory Inflammatory Signaling (Suppressed by this compound) cluster_antioxidant Antioxidant Signaling (Activated by this compound) LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK_Pathway LPS->MAPK_Pathway InflammatoryStimulus InflammatoryStimulus OxidativeStimulus OxidativeStimulus NRF2_Pathway NRF2_Pathway OxidativeStimulus->NRF2_Pathway This compound This compound NFKB_Pathway NFKB_Pathway This compound->NFKB_Pathway Inhibits This compound->MAPK_Pathway Inhibits This compound->NRF2_Pathway Activates Cytokines Cytokines TLR4->NFKB_Pathway Activates NFKB_Nucleus NFKB_Nucleus NFKB_Pathway->NFKB_Nucleus Translocation NFKB_Nucleus->Cytokines Produces MAPK_Pathway->Cytokines NRF2_Nucleus NRF2_Nucleus NRF2_Pathway->NRF2_Nucleus Translocation HO1 HO1 NRF2_Nucleus->HO1 Upregulates ROS ROS HO1->ROS Reduces


Critical Considerations for Experimental Design

  • This compound Solubility and Vehicle: this compound is often dissolved in DMSO for in vitro studies, with a final vehicle concentration ≤0.1%. For in vivo studies, 0.5% methylcellulose is commonly used for oral gavage [7]. Always include a vehicle control group.
  • Dose and Timing are Crucial: The efficacy of this compound is highly dependent on using the appropriate dose and pre-treatment window, as illustrated in the provided protocols.
  • Mechanistic Validation: To confirm that observed effects are mediated through suspected pathways (e.g., NRF2), consider using specific inhibitors (e.g., ML385 for NRF2) or genetic knockdown approaches in your experiments [3].
  • Bioavailability: Be aware of this compound's poor oral bioavailability [1] [2]. The intraperitoneal (i.p.) route may provide more systemic exposure for certain animal models.

References

Comprehensive Analytical Methods for Quantification of Alpinetin in Amomum subulatum Seeds: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Alpinetin (7-hydroxy-5-methoxyflavanone) is a natural dihydroflavone compound first isolated from the seeds of Amomum subulatum Roxb. (commonly known as greater cardamom) [1]. This medicinal plant has been extensively used in Ayurvedic medicine for treating gastrointestinal disorders, hepatic congestion, pulmonary tuberculosis, and as a diuretic and cardiac stimulant [2] [3]. Modern pharmacological research has revealed that this compound possesses diverse therapeutic activities, including vasorelaxant, anti-HIV, anti-inflammatory, antitumor, hepatoprotective, and antioxidant effects [2] [4]. Despite these valuable medicinal properties, the lack of standardized analytical methods for quantifying this compound has presented significant challenges in quality control applications for herbal preparations containing this bioactive compound [2] [5].

The development of reliable analytical methods for this compound quantification is essential for several reasons. First, it enables the standardization of herbal drugs containing Amomum subulatum, ensuring consistent therapeutic efficacy. Second, it facilitates phytochemical profiling during drug development processes. Third, it allows for the assessment of extraction efficiency across different methodologies. This article presents comprehensive application notes and detailed protocols for the analysis of this compound in Amomum subulatum seeds using high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) techniques, validated according to International Conference on Harmonisation (ICH) guidelines [2] [3].

Materials and Methods

Plant Material and Chemicals
  • Plant Material: Dried fruits of Amomum subulatum Roxb. should be obtained from reputable suppliers. Seeds must be carefully separated from fruits and powdered using a mechanical grinder. The powdered material should be passed through a sieve (60-80 mesh) to ensure uniform particle size, which is critical for extraction efficiency [2] [3]. A voucher specimen should be deposited in a recognized herbarium for future reference (e.g., Raw Material Herbarium and Museum, NISCAIR, New Delhi; Ref. NISCAIR/RHMD/Consult/-2008-09/1149/181/02/01-08) [2].

  • Reference Standard: this compound (≥98% purity) is commercially available from Sigma-Aldrich Ltd. (India) [2] [3].

  • Solvents and Reagents: HPLC and chromatographic grade methanol, acetonitrile, toluene, dichloromethane, ethyl acetate, and formic acid should be procured from Merck (India) [2] [3]. Milli-Q water (purified using a Millipore water purification system) is recommended for HPLC applications [2].

  • Solid Phase Extraction Materials: Silica gel (60-120 mesh) for matrix solid-phase dispersion (MSPD) extraction and SPE tubes (6 ml) with filter discs [2].

Extraction Protocols

Efficient extraction is a critical preliminary step for accurate quantification of this compound. Three extraction techniques have been systematically optimized and compared for their efficiency [2] [3].

2.2.1 Conventional Extraction (CE)
  • Accurately weigh 2.0 g of powdered Amomum subulatum seeds [2].
  • Transfer to a 250 ml round bottom flask and add 100 ml of 70% methanol [2].
  • Extract using a reflux condenser at temperatures below 50°C [2].
  • Repeat the extraction three times to ensure complete extraction [2].
  • Pool the filtered extracts and evaporate under vacuum to dryness [2].
  • Reconstitute the residue in HPLC grade methanol and adjust the volume to 10 ml [2].
  • Filter through a 0.22 μm syringe filter before chromatographic analysis [2].
2.2.2 Ultrasonic Extraction (USE)
  • Accurately weigh 2.0 g of powdered seeds and transfer to a 250 ml beaker [2].
  • Add 100 ml of 70% methanol and place in an ultrasonic bath [2].
  • Sonicate for 20 minutes at controlled temperature [2].
  • Filter the extract and evaporate under vacuum to dryness [2].
  • Reconstitute in HPLC grade methanol, adjust volume to 10 ml, and filter through 0.22 μm syringe filter [2].
2.2.3 Matrix Solid Phase Dispersion (MSPD) Extraction
  • Blend 200 mg of seed powder with 800 mg of silica gel in a glass mortar and pestle to produce a homogeneous mixture [2].
  • Pack the mixture into a 6 ml SPE tube containing filter discs on both sides [2].
  • Compress the column using a syringe plunger and attach to an SPE vacuum manifold [2].
  • Wash the column with 5% methanol to remove polar matrix components [2].
  • Dry the column under a gentle nitrogen stream [2].
  • Add 3 ml of 70% methanol to macerate the mixture in the column, then ultrasonicate for 5 minutes at 45 kHz with the column closed with a propylene cap [2].
  • Elute this compound with 5 ml of 70% methanol [2].
  • Dry the eluate under nitrogen, reconstitute in 1.0 ml HPLC grade methanol, and filter through a 0.22 μm syringe filter [2].

The following workflow diagram illustrates the relationship between these extraction and analysis methods:

G cluster_extraction Extraction Methods cluster_analysis Analytical Techniques Start Amomum subulatum Seed Powder CE Conventional Extraction (Reflux with 70% methanol) Start->CE USE Ultrasonic Extraction (20 min sonication) Start->USE MSPD Matrix Solid Phase Dispersion (MSPD) Start->MSPD HPLC HPLC Analysis C18 column, UV 290 nm CE->HPLC HPTLC HPTLC Analysis Silica gel 60F254, UV 295 nm CE->HPTLC USE->HPLC USE->HPTLC MSPD->HPLC MSPD->HPTLC Validation Method Validation (ICH Guidelines) HPLC->Validation HPTLC->Validation Comparison Method Comparison and Selection Validation->Comparison

Figure 1: Workflow diagram illustrating the relationship between extraction methods and analytical techniques for this compound quantification

Instrumentation and Analytical Conditions
2.3.1 HPLC Analysis
  • HPLC System: YL9100 HPLC system (South Korea) comprising quaternary YL9110 pumps, YL9120 UV/VIS detector, YL9130 column oven, and rheodyne injector with 20 μl fixed loop [2].
  • Column: C18 reverse phase column (Luna, 250 × 4.6 mm, 5 μm particle size) maintained at room temperature [2].
  • Mobile Phase: Methanol:water (70:30, v/v) in isocratic elution mode [2].
  • Flow Rate: 1.0 ml/min [2].
  • Detection Wavelength: 290 nm [2].
  • Injection Volume: 20 μl [2].
  • Retention Time: this compound peak appears at approximately 5.7 ± 0.02 minutes [2].
2.3.2 HPTLC Analysis
  • HPTLC System: Camag Linomat V sample applicator, twin trough glass chamber (20 × 10 cm), Camag TLC scanner III operated with winCats software [2].
  • Stationary Phase: Pre-coated silica aluminum sheets 60F₂₅₄ (20 × 10 cm, 0.2 mm thickness) prewashed with methanol and activated at 60°C for 20 minutes [2].
  • Sample Application: Band width of 4.0 mm applied using microlitre syringe with application rate of 120 nl/s and 8.5 mm space between two bands [2].
  • Mobile Phase: Toluene:dichloromethane:ethyl acetate (1:1:1, v/v/v) [2].
  • Development: Linear ascending development in twin trough glass chamber previously saturated with mobile phase for 15 minutes; chromatography run length of 80 mm [2].
  • Detection: Densitometric scanning at 295 nm using tungsten lamp; slit dimensions of 4.0 × 0.45 mm and scanning speed of 20 mm/s [2].
  • Retardation Factor (Rf): this compound appears at Rf 0.48 ± 0.02 [2] [5].

Method Validation

Both HPLC and HPTLC methods were validated according to ICH guidelines for the following parameters [2]:

Linearity and Range
  • HPLC: The method demonstrated good linear relationship in the concentration range of 14-224 μg/ml with a regression coefficient (r²) of 0.9998 [2] [5].
  • HPTLC: Linear relationship observed between 20-200 μg/spot with r² value of 0.993 [5].
Precision
  • Intra-day Precision: Relative standard deviation (RSD) < 2% for both methods [2].
  • Inter-day Precision: RSD < 2% for both methods over three consecutive days [2].
Accuracy

Recovery studies conducted at three different concentration levels demonstrated accuracy of 98-102% for both methods [2].

Sensitivity
  • Limit of Detection (LOD): HPLC: 0.5 μg/ml; HPTLC: 10 ng/spot [2].
  • Limit of Quantification (LOQ): HPLC: 1.5 μg/ml; HPTLC: 30 ng/spot [2].
Robustness

Deliberate variations in mobile phase composition, flow rate, and detection wavelength revealed that both methods are robust with RSD < 2% for peak areas and retention factors [2].

Results and Discussion

Extraction Efficiency

The extraction efficiency of three different methods was compared for this compound content in Amomum subulatum seeds. The matrix solid phase dispersion (MSPD) technique was found to be most effective for extracting this compound compared to conventional and ultrasonic extraction methods [2]. MSPD simplifies the extraction process, reduces time, and utilizes less solvent through dissolution and dispersion of organic phase bound to sorbent [2] [3]. The following table summarizes the key analytical parameters and performance characteristics of both HPLC and HPTLC methods:

Table 1: Comparison of HPLC and HPTLC methods for this compound quantification

Parameter HPLC Method HPTLC Method
Stationary Phase C18 reverse phase column (250 × 4.6 mm, 5 μm) Pre-coated silica aluminum sheets 60F₂₅₄
Mobile Phase Methanol:water (70:30, v/v) Toluene:dichloromethane:ethyl acetate (1:1:1, v/v/v)
Detection UV at 290 nm Densitometric scanning at 295 nm
Retention/Retardation Rₜ = 5.7 ± 0.02 min Rf = 0.48 ± 0.02
Linearity Range 14-224 μg/ml 20-200 μg/spot
Regression Coefficient (r²) 0.9998 0.993
Theoretical Plates 7812 -
Tailing Factor 0.971 -
LOD 0.5 μg/ml 10 ng/spot
LOQ 1.5 μg/ml 30 ng/spot
Precision (RSD) < 2% < 2%
Accuracy 98-102% 98-102%
Method Selection Considerations

The selection between HPLC and HPTLC methods depends on several factors:

  • HPLC offers higher sensitivity and better separation efficiency for complex mixtures, making it suitable for precise quantification of this compound in formulations with multiple components [2]. The method provides excellent system suitability parameters: theoretical plates (7812), tailing factor (0.971), and asymmetry (0.947), indicating optimized chromatographic conditions [2].

  • HPTLC provides advantages of lower operating costs, higher sample throughput, and ability to analyze multiple samples simultaneously [2] [3]. It is particularly useful for routine analysis and quality control in resource-limited settings.

  • For pharmacokinetic studies and analysis in biological matrices, UHPLC-MS/MS methods offer superior sensitivity and specificity. Zhao et al. (2018) developed a UHPLC-MS/MS method for quantifying this compound in rat plasma with lower limit of quantification of 1.0 ng/ml, enabling pharmacokinetic studies after oral and intravenous administration [6].

Analytical Challenges and Solutions
  • Matrix Effects: Biological samples present significant matrix effects that can interfere with this compound quantification. Protein precipitation coupled with sample dilution has been successfully employed to minimize these effects in UHPLC-MS/MS analysis [6].

  • Extensive Metabolism: this compound undergoes extensive glucuronidation in vivo, leading to poor oral bioavailability [4]. Metabolic profiling using UPLC-Q-TOF-MS has identified 15 metabolites in rat plasma, urine, bile, and feces, with the prototype, glucuronide conjugates, and phenolic acids as the predominant forms [7].

Applications in Drug Development

The validated HPLC and HPTLC methods have significant applications in herbal drug standardization and phytopharmaceutical development. Accurate quantification of this compound enables:

  • Quality Control: Standardization of raw materials and finished products containing Amomum subulatum extracts [2].
  • Stability Studies: Monitoring this compound content during storage and shelf-life evaluation.
  • Bioavailability Enhancement: Development of formulation strategies like inclusion complexes with hydroxypropyl-β-cyclodextrin to improve water solubility and stability of this compound [6].
  • Dosage Form Optimization: Guiding the development of effective dosage forms based on this compound content and pharmacokinetic profile.

Troubleshooting and Technical Notes

  • Peak Tailing in HPLC: If peak tailing occurs, check the mobile phase pH and consider adding 0.1% formic acid to improve peak symmetry [6].

  • Irregular Bands in HPTLC: Ensure proper activation of HPTLC plates at 60°C for 20 minutes before sample application to maintain consistent stationary phase activity [2].

  • Low Extraction Efficiency: For difficult-to-extract samples, consider increasing the ultrasonication time or using multiple extraction cycles with fresh solvent [2].

  • Matrix Effects in Biological Samples: Employ protein precipitation followed by sample dilution (1:10) to minimize matrix effects in UHPLC-MS/MS analysis [6].

  • Column Protection: Use a guard column to protect the analytical column from particulate matter and matrix components when analyzing crude plant extracts.

Conclusion

The developed HPLC and HPTLC methods provide simple, accurate, and precise approaches for quantifying this compound in Amomum subulatum seeds. Both methods have been successfully validated as per ICH guidelines and demonstrate reliability for quality control applications. The MSPD extraction technique offers superior efficiency for this compound extraction compared to conventional and ultrasonic methods. These analytical protocols provide researchers and pharmaceutical scientists with robust tools for standardization of herbal drugs containing this compound and support further pharmacological studies of this promising bioactive compound.

References

UHPLC-MS/MS Protocol for Quantifying Alpinetin in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a validated method for the determination of alpinetin in rat plasma, which was successfully applied in a pharmacokinetic study [1].

Method Summary
  • Analytical Technique: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
  • Detection Mode: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM)
  • Linear Range: 1 - 1000 ng/mL [1]
  • Sample Type: Rat plasma (applicable to other biological matrices with validation)
Detailed Experimental Workflow

The complete process, from sample collection to data analysis, is outlined in the diagram below.

start Start: Collect Rat Plasma sp1 Sample Preparation: Protein Precipitation (PP) start->sp1 sp2 Dilution: 5-fold with ACN/H₂O (50:50, v/v) sp1->sp2 inst Instrumental Analysis: UHPLC-MS/MS (MRM Mode) sp2->inst pk Pharmacokinetic Analysis inst->pk end End: Data Reporting pk->end

Reagents and Instrumentation
  • This compound Standard: High-purity (≥98%) for calibration curves [1] [2] [3].
  • Internal Standard: Suitable stable isotope-labeled analog is recommended.
  • Solvents: HPLC-grade methanol, acetonitrile, and water.
  • Equipment: UHPLC system coupled with a tandem mass spectrometer equipped with an ESI ion source [1].
Sample Preparation Procedure
  • Protein Precipitation (PP): Precipitate proteins from a measured volume of plasma (e.g., 50 µL) using a suitable volume of ice-cold acetonitrile (e.g., 150 µL) [1].
  • Vortex and Centrifuge: Vortex mix for 1-2 minutes, then centrifuge at high speed (e.g., 14,000 × g) for 10 minutes to pellet the proteins.
  • Dilution to Mitigate Matrix Effects: Transfer the supernatant and dilute it 5-fold with a 50:50 (v/v) mixture of acetonitrile and water. This critical step significantly reduces matrix effects that are prevalent in a one-step protein precipitation method [1].
  • Injection: Filter or directly inject the diluted supernatant into the UHPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions

The table below summarizes the key parameters used in the validated method.

Table 1: UHPLC-MS/MS Instrument Parameters [1]

Parameter Category Specific Setting
Chromatography Column C18 reverse-phase column
Mobile Phase Methanol and water (70:30, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Method Validation Data

The developed method was thoroughly validated. The table below summarizes the key performance metrics.

Table 2: Method Validation and Pharmacokinetic Parameters [1]

Parameter Result / Value
Precision (RSD) 3.3% - 12.3%
Accuracy (%) -5.8% to 10.8%
Linearity Range 1 - 1000 ng/mL
Absolute Bioavailability (Oral) ~15.1%
Oral Administration Rapid absorption
Intravenous Administration Extensive distribution

Key Application Notes for Researchers

  • Matrix Effect Management: The protein precipitation coupled with a 5-fold dilution is a simple and effective strategy to overcome the significant matrix effects in mass spectrometry, enhancing method reliability and data accuracy [1].
  • Pharmacokinetic Insight: The method has proven suitable for pharmacokinetic studies. This compound demonstrates rapid oral absorption and extensive distribution, with an absolute bioavailability of approximately 15.1% in rats [1].
  • Alternative Techniques: While not covered in detail here, other chromatographic methods like Reverse Micelle Electrokinetic Capillary Chromatography [4] and HPTLC [5] have been used for this compound quantification in plant materials, which could be adapted for biological samples with further development.

References

Comprehensive Application Notes and Protocols: Alpinetin Stability Testing and Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpinetin and Its Chemical Properties

This compound (CAS 36052-37-6) is a natural dihydroflavonoid compound with the chemical name (S)-7-Hydroxy-5-methoxyflavanone and molecular formula C₁₆H₁₄O₄. It possesses a molecular weight of 270.28 g/mol and is increasingly recognized for its broad pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties [1] [2] [3]. This flavonoid is primarily extracted from various medicinal plants in the Zingiberaceae family, particularly Alpinia species, Amomum subulatum, and Boesenbergia rotunda [1] [3] [4]. As a flavonoid with one hydroxyl group, this compound is subject to extensive glucuronidation, which contributes to its poor oral bioavailability but may also influence its chemical stability under certain conditions [3].

For researchers and drug development professionals working with this compound, understanding its stability profile and optimal storage conditions is paramount to maintaining compound integrity throughout experimental workflows. The compound's flavonoid structure contains functional groups that may be susceptible to various degradation pathways, particularly under extreme pH, oxidative conditions, or prolonged light exposure [4]. These application notes provide comprehensive protocols and analytical methods for assessing this compound stability, establishing appropriate storage parameters, and ensuring reliable experimental results in pharmaceutical development contexts.

Stability Profile of this compound

Key Stability Characteristics

This compound demonstrates particular stability behaviors that researchers must consider when formulating experimental designs or developing pharmaceutical products. While comprehensive stability studies specifically targeting this compound are limited in the literature, available data and related flavonoid research provide important insights. The compound has been successfully analyzed using reverse-phase chromatographic methods, indicating reasonable stability in methanol and acetonitrile solutions during short-term analysis [4]. However, like many flavonoid compounds, this compound may be susceptible to degradation under aggressive conditions including strong acidic, basic, or oxidative environments [4].

Pharmacokinetic studies have revealed that this compound undergoes extensive first-pass metabolism, particularly glucuronidation, which suggests the potential for similar chemical reactivity under specific conditions [3]. This metabolic characteristic highlights the importance of controlling environmental factors during storage and handling to prevent premature degradation. Experimental evidence indicates that this compound remains stable in solution at room temperature for at least 24 hours, making it suitable for most analytical procedures, but long-term stability requires more controlled conditions [4]. Additionally, the compound's flavonoid structure contains phenolic hydroxyl groups that may be susceptible to oxidative degradation, necessitating protection from oxygen and light exposure in storage configurations.

Summary of Stability Data

Table 1: Summary of this compound Stability Characteristics

Stability Parameter Experimental Conditions Observation/Result
Solution Stability Methanol/water solutions at room temperature Stable for at least 24 hours; suitable for analytical procedures [4]
Thermal Stability Standard laboratory conditions (25°C) No significant degradation observed during routine handling
Photostability Not explicitly documented Expected sensitivity based on flavonoid structure; recommend protection from light
pH Stability Various pH conditions Susceptible to degradation under extreme acidic and basic conditions [4]
Oxidative Stability Oxidative stress conditions Potential susceptibility based on flavonoid chemistry
Metabolic Stability In vivo models Extensive glucuronidation; poor oral bioavailability [3]

Recommended Storage Conditions

Optimal Storage Parameters

Based on available experimental data and the chemical properties of flavonoid compounds, the following storage conditions are recommended for maintaining this compound stability:

  • Temperature: For long-term storage, this compound should be kept at -20°C or below in airtight containers. This temperature range inhibits thermal degradation processes and extends the compound's shelf life [2]. Short-term storage at 4°C is acceptable for material being used in current experiments, with minimal stability impact over several weeks.

  • Light Sensitivity: Although specific photostability studies for this compound are not extensively documented in the available literature, its flavonoid structure suggests potential photosensitivity. Therefore, this compound should be stored in amber glass vials or clear containers wrapped in aluminum foil to prevent light-induced degradation [4].

  • Humidity Control: As with most bioactive compounds, this compound should be protected from moisture. Storage containers should include desiccant packs to maintain a dry environment and prevent hydrolytic degradation. This is particularly important for the powdered form of the compound, which may be susceptible to hydration and clumping under high humidity conditions.

  • Solvent Considerations: For stock solutions, this compound demonstrates good stability in methanol, acetonitrile, and dimethyl sulfoxide (DMSO). Based on chromatographic data, methanolic solutions (70-100% concentration) provide excellent solubility and short-term stability [4]. For long-term solution storage, DMSO aliquots at -20°C or below are recommended, with freeze-thaw cycles minimized to prevent compound degradation.

Handling Procedures

Proper handling techniques are essential for maintaining this compound integrity throughout experimental procedures:

  • Weighing Procedures: Allow the compound to reach room temperature before opening containers to prevent moisture condensation. Use clean, dry spatulas and weighing vessels to avoid contamination and hydrolytic degradation.

  • Solution Preparation: When preparing working solutions, use HPLC-grade solvents to minimize impurity-related degradation. Sonication may be employed to ensure complete dissolution, particularly for concentrated stock solutions.

  • Aseptic Techniques: For biological applications, sterile filtration through 0.22 μm membranes is recommended rather than autoclaving, which may subject the compound to thermal degradation.

Table 2: Recommended Storage Conditions for this compound

Storage Form Temperature Light Conditions Container Type Estimated Stability
Powder -20°C or below Protected from light (amber glass or foil) Sealed container with desiccant >2 years
DMSO Stock -20°C to -80°C Protected from light Small-volume aliquots 1-2 years (avoid freeze-thaw cycles)
Methanolic Solution 4°C for short-term; -20°C for long-term Protected from light Amber glass vial 4-6 weeks at 4°C; 6-12 months at -20°C
Aqueous Working Solutions 4°C Protected from light Amber glass or plastic 24-48 hours

Analytical Methods for Stability Testing

HPLC Method for Stability Assessment

High-Performance Liquid Chromatography (HPLC) provides a reliable method for quantifying this compound and detecting degradation products in stability studies. The following validated method has been specifically developed for this compound analysis [4]:

  • Equipment and Columns: The HPLC system should be equipped with a C18 reverse-phase column (e.g., Luna C18, 250×4.6 mm, 5μm particle size) maintained at room temperature. The detection wavelength should be set at 290 nm, where this compound demonstrates strong UV absorption [4].

  • Mobile Phase: Utilize an isocratic elution with methanol and water in the ratio of 70:30 (v/v). The flow rate should be maintained at 1.0 mL/min with an injection volume of 20 μL. The mobile phase should be degassed and filtered through a 0.45 μm membrane before use.

  • Sample Preparation: Prepare this compound samples at a concentration of approximately 1 mg/mL in HPLC-grade methanol. Filter through a 0.22 μm syringe filter before injection to remove particulate matter.

  • System Suitability: The method should yield a sharp peak for this compound at a retention time of approximately 5.7 minutes with a tailing factor of 0.971 and theoretical plates exceeding 7800 [4]. The method demonstrates excellent linearity (R² > 0.999) in the concentration range of 2-100 μg/mL.

HPTLC Method for Rapid Screening

High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary approach for rapid stability screening of this compound:

  • Stationary Phase: Use pre-coated silica gel aluminum sheets 60F₂₅₄ that have been pre-washed with methanol and activated at 60°C for 20 minutes prior to sample application [4].

  • Mobile Phase: Prepare a mixture of toluene, dichloromethane, and ethyl acetate in the ratio of 1:1:1 (v/v/v). The development should be performed in a twin-trough glass chamber saturated with mobile phase vapor for 15 minutes before development.

  • Sample Application: Apply samples as bands of 4 mm width using a sample applicator with a constant application rate of 120 nL/s. The distance between bands should be approximately 8.5 mm.

  • Detection and Quantification: After development (chromatogram run length of 80 mm), dry the plates and perform densitometric scanning at 295 nm using a TLC scanner. This compound typically shows a retardation factor (Rf) of 0.48 under these conditions [4].

Method Validation Parameters

Both HPLC and HPTLC methods have been validated according to ICH guidelines [4]:

  • Linearity: Both methods demonstrate excellent linearity with correlation coefficients (R²) > 0.999 for this compound quantification.

  • Precision: The methods show good precision with relative standard deviation (RSD) values < 2% for both system precision and method precision.

  • Accuracy: Recovery studies confirm accuracy of 98-102% for this compound quantification across the validated concentration range.

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) values confirm adequate sensitivity for detecting degradation products.

Forced Degradation Studies Protocol

Experimental Design for Stress Testing

Forced degradation studies help identify likely degradation products and establish the stability-indicating properties of analytical methods. The following protocol outlines a systematic approach for this compound stress testing:

  • Acidic Degradation: Prepare this compound solution (1 mg/mL) in 0.1 M hydrochloric acid and maintain at 60°C for 8 hours. Neutralize with 0.1 M sodium hydroxide before analysis. Sample aliquots at 0, 2, 4, and 8 hours for degradation kinetics [4].

  • Alkaline Degradation: Prepare this compound solution (1 mg/mL) in 0.1 M sodium hydroxide and maintain at 60°C for 8 hours. Neutralize with 0.1 M hydrochloric acid before analysis. Sample aliquots at 0, 2, 4, and 8 hours for degradation monitoring.

  • Oxidative Degradation: Expose this compound solution (1 mg/mL) to 3% hydrogen peroxide at room temperature for 24 hours. Sample aliquots at 0, 6, 12, and 24 hours to monitor oxidative degradation pathways.

  • Thermal Degradation: Subject solid this compound to dry heat at 60°C in a stability chamber for up to 4 weeks. Sample at weekly intervals to assess thermal stability.

  • Photostability Testing: Expose solid this compound and solutions to UV light (254 nm) and visible light following ICH Q1B option 2 conditions. Sample at 24, 48, and 168 hours for analysis.

Degradation Pathway Analysis

The following diagram illustrates the experimental workflow for conducting forced degradation studies on this compound:

forced_degradation_workflow start Start: this compound Sample Preparation acid Acidic Degradation: 0.1 M HCl at 60°C start->acid base Alkaline Degradation: 0.1 M NaOH at 60°C start->base oxidative Oxidative Degradation: 3% H2O2 at RT start->oxidative thermal Thermal Degradation: 60°C dry heat start->thermal photo Photodegradation: UV/VIS exposure start->photo analysis HPLC/HPTLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis interpretation Data Interpretation and Degradation Pathway Elucidation analysis->interpretation

Figure 1: Experimental Workflow for this compound Forced Degradation Studies

Analysis of Degradation Products

Upon completion of stress testing, analyze samples using the HPLC and HPTLC methods described in Section 4:

  • Chromatographic Pattern Comparison: Compare chromatograms of stressed samples with untreated controls to identify degradation products appearing as new peaks.

  • Peak Purity Assessment: Use photodiode array detection to evaluate peak purity and ensure separation of degradation products from the parent this compound peak.

  • Kinetic Profiling: Plot degradation kinetics to determine rate constants for each degradation pathway and identify the most significant stability challenges.

  • Structural Elucidation: For major degradation products, employ LC-MS/MS to characterize chemical structures and propose degradation mechanisms [4].

Conclusion

This compound represents a promising flavonoid compound with diverse pharmacological activities, but its effective development as a therapeutic agent requires thorough understanding of its stability profile and appropriate storage conditions. These application notes provide comprehensive protocols for assessing this compound stability using validated HPLC and HPTLC methods, along with recommended storage parameters to maintain compound integrity. The forced degradation study protocol enables systematic evaluation of this compound's susceptibility to various stress conditions, facilitating the development of stability-indicating methods and appropriate formulation strategies.

Implementation of these protocols will support researchers in obtaining reliable and reproducible results in this compound-related studies, ultimately contributing to the advancement of this promising compound through the drug development pipeline. Future work should focus on expanding stability data under long-term storage conditions and developing validated stability-indicating methods specific to this compound-containing formulations.

References

The Core Challenge: Why is Alpinetin's Bioavailability Low?

Author: Smolecule Technical Support Team. Date: February 2026

Alpinetin undergoes extensive first-pass glucuronidation, a primary metabolic process that significantly limits its oral bioavailability [1] [2] [3]. After oral administration, the parent compound (prototype this compound) is rapidly converted into various glucuronide conjugates by enzymes such as Uridine diphosphate-glucuronosyltransferases (UGTs) [4] [5] [6]. This means that the concentration of the active parent drug in the systemic circulation is low, which can diminish its therapeutic potential.

Quantitative Pharmacokinetic Profile

The table below summarizes key pharmacokinetic parameters of this compound from a rat study, illustrating the impact of administration route [6].

Parameter Intravenous (5 mg/kg) Oral (15 mg/kg)
Half-life (t₁/₂) 1.578 ± 0.24 h 9.049 ± 4.21 h
Maximum Concentration (Cₘₐₓ) - 385 μg/L
Area Under Curve (AUC₀∼ₜ) - 911 μg/L·h
Total Clearance (CL) 10.683 ± 0.684 L/h/kg 26.327 ± 13.708 L/h/kg

Interpretation of Data: The higher clearance and significantly lower-than-expected exposure (AUC and Cₘₐₓ) after oral administration compared to intravenous dosing directly reflect the high pre-systemic metabolism, consistent with extensive glucuronidation [6].

Metabolic Pathways and Identification

Understanding the metabolic fate is crucial for troubleshooting. The following diagram outlines the primary metabolic pathway of this compound in vivo.

alpinetin_metabolism Oral_Admin Oral Administration (this compound Prototype) GI_Tract GI Tract Absorption Oral_Admin->GI_Tract Glucuronidation Extensive Glucuronidation (via UGT Enzymes) GI_Tract->Glucuronidation Glucuronides Glucuronide Conjugates (Major Circulating Metabolites) Glucuronidation->Glucuronides Other_Metabolites Other Metabolites (e.g., Phenolic Acids) Glucuronides->Other_Metabolites Further Metabolism Excretion Excretion (via Bile, Urine, Feces) Glucuronides->Excretion Other_Metabolites->Excretion

Experimental Evidence: A metabolic profiling study in rats identified a total of 15 metabolites from plasma, urine, bile, and feces. The prototype this compound, along with its glucuronide conjugates and phenolic acid metabolites, were found to be the predominant forms in vivo [4] [5]. This confirms that glucuronidation is a major metabolic pathway.

Proposed Strategies to Overcome Glucuronidation

To address this metabolic challenge, researchers have proposed several formulation-based strategies, which are summarized in the diagram below.

formulation_strategies Goal Goal: Overcome Glucuronidation Strategy1 Prodrug Approach (Modify structure to resist UGTs) Goal->Strategy1 Strategy2 Nanocarrier Delivery Systems (e.g., Nanoemulsions, SNEDDS) Goal->Strategy2 Strategy3 UGT Inhibitory Excipients (Co-administer with inhibitors) Goal->Strategy3 Strategy4 Lymphatic Targeting (Avoid first-pass metabolism) Goal->Strategy4 Outcome Improved Oral Bioavailability of Active this compound Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Strategy4->Outcome

Detailed Methodologies:

  • Prodrug Approach: Chemically modify the hydroxyl group of this compound to make it unrecognizable by UGT enzymes. The prodrug should be designed to revert to the active parent compound after absorption [7].
  • Nanocarrier Delivery Systems: Encapsulate this compound in nanoemulsions, self-nanoemulsifying drug delivery systems (SNEDDS), or other lipid-based nanoparticles. These systems can protect the drug from metabolism, enhance absorption, and potentially alter its absorption pathway [7]. A proof-of-concept exists where the water solubility of this compound was significantly improved by forming an inclusion complex with hydroxypropyl-β-cyclodextrin [6].
  • UGT Inhibitory Excipients: Co-formulate this compound with pharmaceutical excipients that have known inhibitory effects on UGT enzymes. This approach requires careful selection to avoid unintended drug-drug interactions [7].
  • Lymphatic Targeting: Formulate this compound into lipid-based systems that promote absorption via the intestinal lymphatic system. This route bypasses the liver, the primary site of glucuronidation, thereby reducing first-pass metabolism [7].

Experimental Workflow for Metabolism Studies

For researchers aiming to validate the effectiveness of these strategies, the following workflow provides a methodological template based on published studies [4] [5] [6].

experimental_workflow Step1 1. Animal Dosing (Oral/IV administration) Step2 2. Biological Sample Collection (Plasma, Urine, Bile, Feces) Step1->Step2 Step3 3. Sample Preparation (Protein Precipitation) Step2->Step3 Step4 4. UPLC-Q-TOF-MS Analysis Step3->Step4 Step5 5. Data Analysis & Metabolite ID (HRMS and MS/MS fragmentation) Step4->Step5

Detailed Protocol [4] [5]:

  • Animal Dosing: Administer this compound (e.g., 40 mg/kg) to male Sprague-Dawley rats via intragastric administration.
  • Sample Collection: Collect serial blood samples from the tail vein over 36 hours. Also, collect urine, bile, and feces at timed intervals (e.g., 0-12h, 12-24h, 24-36h). Centrifuge blood to obtain plasma.
  • Sample Preparation: Use a protein precipitation method. Mix plasma, urine, or bile with methanol (e.g., 1:5 v/v), vortex, and centrifuge. Evaporate the supernatant to dryness under nitrogen. Reconstitute the residue in methanol for analysis.
  • UPLC-Q-TOF-MS Analysis:
    • Chromatography: Use an ACQUITY UPLC HSS T3 column (1.8 μm, 2.1 × 100 mm) with a mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Apply a gradient elution.
    • Mass Spectrometry: Perform analysis in positive electrospray ionization (ESI+) mode. Use elevated collision energies (MSE) to acquire both precursor (HRMS) and fragment ion (MSn) data.
  • Data Analysis: Process data with software like MassLynx. Use an extracted ion chromatogram strategy with a narrow mass tolerance (e.g., 5 ppm) to screen for predicted metabolites based on the prototype compound's fragmentation pattern.

References

Understanding the Problem: Alpinetin's Solubility and Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Alpinetin is a natural flavonoid with a wide range of pharmacological activities, including anti-inflammatory, antitumor, and neuroprotective effects [1] [2]. However, its development as a therapeutic agent is hindered by its poor aqueous solubility and low oral bioavailability [3] [1] [4]. Pharmacokinetic studies indicate that this compound undergoes extensive first-pass glucuronidation, further limiting its systemic exposure [1] [2].

The following table summarizes its basic solubility data in common solvents, which is crucial for planning formulation work:

Solvent Solubility Notes
Water Insoluble [5] Primary driver for bioavailability issues [4].
DMSO ~54 mg/mL (199.79 mM) [5] Suitable for in vitro stock solutions; hygroscopic DMSO can reduce solubility.
Ethanol ~9 mg/mL [5] Can be used for preliminary studies.

Solution Strategies & Performance Data

Several formulation strategies can significantly improve the solubility and bioavailability of flavonoid compounds like this compound. The table below compares the effectiveness of common methods based on a systematic review [3].

Method Impact on Solubility Impact on AUC (Bioavailability) Impact on Cmax
Inclusion Complexes (e.g., HP-β-CD) Significant increase [4] 4.2-fold increase (greatest effect) [3] Moderate increase
Nanostructures Significant increase 3.7-fold increase [3] 5.4-fold increase (greatest effect) [3]
Phospholipid Complexes (Phytosomes) Moderate increase 1.7-fold increase (least effect) [3] Moderate increase
Micelles Significant increase Data not specified 5.4-fold increase (greatest effect) [3]

For this compound specifically, formation of an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) has been successfully demonstrated and is a highly recommended approach [4].

Detailed Protocol: Preparing this compound/HP-β-CD Inclusion Complex

This protocol is adapted from established methods for creating a host-guest system to enhance this compound's water solubility and stability [4].

Principle: The hydrophobic cavity of HP-β-CD encapsulates the this compound molecule, forming a water-soluble complex.

Materials:

  • This compound (purity ≥98%)
  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Deionized water
  • Ethanol
  • Magnetic stirrer

Procedure:

  • Preparation: Dissolve this compound in a minimal volume of ethanol. Separately, prepare an aqueous solution of HP-β-CD (e.g., 45mM).
  • Complex Formation: Slowly add the this compound solution to the HP-β-CD solution with constant magnetic stirring.
  • Equilibration: Continue stirring the mixture for a defined period (e.g., 24 hours) at room temperature and protected from light to allow the inclusion complex to reach equilibrium.
  • Filtration: Pass the resulting solution through a 0.45 μm membrane filter to remove any uncomplexed, precipitated this compound.
  • Lyophilization (Optional): The filtrate can be freeze-dried to obtain a solid powder of the this compound/HP-β-CD complex for long-term storage and easy reconstitution.

The workflow for this preparation is summarized in the following diagram:

G Start Prepare Materials A Dissolve this compound in minimal ethanol Start->A B Prepare HP-β-CD in aqueous solution Start->B C Mix solutions with constant stirring A->C B->C D Stir for 24h (protected from light) C->D E Filter through 0.45 μm membrane D->E End Obtain soluble inclusion complex E->End

Frequently Asked Questions & Troubleshooting

Q1: The solubility of my this compound/HP-β-CD complex is still low. What could be wrong?

  • A1: This is a common issue. First, verify the molar ratio of this compound to HP-β-CD. Using a sub-stoichiometric amount of HP-β-CD will leave uncomplexed this compound. Try increasing the ratio of HP-β-CD (e.g., 1:1 or 1:2 molar ratio) and ensure sufficient stirring time (up to 24 hours) for the complexation equilibrium to be established [4].

Q2: What are the recommended formulation vehicles for in vivo administration?

  • A2: For in vivo studies, you can use the soluble inclusion complex dissolved in saline. If using pure this compound, you may need suspensions. One validated formulation is a homogeneous suspension in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na), which can achieve concentrations ≥5 mg/mL [5]. Another pre-validated clear solution for animal studies is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [5].

Q3: How can I confirm the formation of the inclusion complex?

  • A3: Several analytical techniques can characterize the complex [4]:
    • Phase-Solubility Studies: The gold standard to determine the stability constant of the complex and the solubility enhancement factor.
    • Spectroscopic Methods: UV-Vis, FT-IR, and 1H/2D NMR can show spectral shifts confirming host-guest interaction.
    • Thermal Analysis: Differential Scanning Calorimetry (DSC) can show the disappearance of this compound's melting point peak in the complex.
    • X-ray Diffraction (XRD): Can demonstrate the change from a crystalline (pure this compound) to an amorphous state (complex).

Q4: Are there alternatives to cyclodextrins for solubility enhancement?

  • A4: Yes. As the data in the table above shows, nanostructures (e.g., nanoparticles, nanoemulsions) and phospholipid complexes (phytosomes) are also highly effective, particularly for maximizing the maximum plasma concentration (Cmax) or extending half-life [3]. The choice depends on your target pharmacokinetic profile.

Visualizing the Anti-inflammatory Mechanism of this compound

Understanding this compound's mechanism is key for your in vivo studies. It exerts anti-inflammatory effects largely by inhibiting the TLR4/NF-κB and NLRP3 signaling pathways [6], as illustrated below:

G LPS LPS Stimulus TLR4 TLR4 LPS->TLR4 NFkBPathway NF-κB Pathway TLR4->NFkBPathway ProIL1B Pro-IL-1β NFkBPathway->ProIL1B TNFa TNF-α NFkBPathway->TNFa NLRP3Pathway NLRP3 Inflammasome Activation MatureIL1B Mature IL-1β NLRP3Pathway->MatureIL1B ProIL1B->NLRP3Pathway Inflammation Inflammatory Response MatureIL1B->Inflammation TNFa->Inflammation Inhibitor This compound Inhibitor->TLR4 Downregulates Inhibitor->NFkBPathway Inhibits Inhibitor->NLRP3Pathway Suppresses

References

optimizing Alpinetin extraction yield from plants

Author: Smolecule Technical Support Team. Date: February 2026

Alpinetin Data Summary

To support your research, here is a structured overview of this compound's basic properties, natural sources, and known pharmacological activities based on current literature.

Table 1: Basic Properties and Natural Sources of this compound

| Property / Source | Details | | :--- | :--- | | Chemical Name | 7-hydroxy-5-methoxyflavanone [1] [2] | | Molecular Formula | C₁₆H₁₄O₄ [1] [2] | | Plant Family (Example) | Botanical Name | Quantitative Content | | Zingiberaceae | Alpinia hainanensis (Seeds) | 4.38 - 6.71 mg/g [2] | | Zingiberaceae | Alpinia mutica (Rhizomes) | 1.327 mg/g [1] [2] | | Zingiberaceae | Boesenbergia rotunda | Listed as a source, specific yield not detailed [1] [2] | | Fabaceae | Dalbergia odorifera (Heartwood) | 0.011 - 0.087 mg/g [2] |

Table 2: Documented Pharmacological Activities of this compound

Pharmacological Activity Reported Findings / Mechanisms
Anticancer Activity against various human carcinoma cell lines (e.g., breast, lung, ovarian). Mechanisms involve regulating multiple signaling pathways [1].
Anti-inflammatory Reduces cytokine levels and improves tissue health; shows anti-inflammatory effects in lactation models [3].
Antioxidant Recognized for its potential antioxidant properties [3].
Safety Profile Generally considered to have low systemic toxicity. Effective anti-inflammatory dosage in animal models: 10–50 mg per kg body weight [3].

Overcoming the Information Gap in Extraction Protocols

The search results are rich in pharmacology but lack practical extraction guides. Here is a workflow and strategy to locate the technical details you require:

Start Start: Need Extraction Protocols Literature Deep Dive into Specialized Literature Start->Literature Analytical Review Analytical Methods Literature->Analytical P1 Search for studies on specific source plants (e.g., Alpinia hainanensis) Literature->P1 Parameters Identify Key Parameters Analytical->Parameters P2 Note methods like HPLC, LC-MS/MS for quantification Analytical->P2 Systematic Design Systematic Experiments (DoE) Parameters->Systematic P3 Test variables: - Solvent type & concentration - Solid-to-liquid ratio - Temperature & time - Extraction technique Parameters->P3

Diagram 1: A strategic workflow for developing this compound extraction protocols
  • Deep Dive into Specialized Literature: The fact that quantitative content is often measured using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2] is a crucial clue. You should search for papers that focus specifically on the phytochemistry of the source plants listed in Table 1. These studies are more likely to contain detailed extraction methodologies.
  • Identify Key Parameters for Optimization: Once you find a base protocol, you can systematically optimize it. The most common variables to test include:
    • Solvent System: Type (e.g., ethanol, methanol, acetone), concentration (aqueous vs. pure).
    • Physical Parameters: Temperature, extraction time, solid-to-liquid ratio.
    • Extraction Technique: Maceration, Soxhlet, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE).
  • Design of Experiments (DoE): For efficient optimization, employ a DoE approach rather than testing one variable at a time. This will help you understand interactions between parameters and identify the true optimal conditions.

Suggested FAQ for Your Support Center

Q: What are the biggest challenges in developing an efficient this compound extraction process?

A: Based on the available literature, two main challenges emerge:

  • Source-Dependent Variability: The concentration of this compound varies significantly between plant species and even within different parts of the same plant (e.g., seeds vs. rhizomes) [2]. Sourcing the correct plant material is critical.
  • Bioavailability and Metabolism: Pharmacokinetic studies indicate that this compound may have poor oral bioavailability due to extensive glucuronidation [1] [2]. While this directly impacts drug development, it underscores the importance of not only extracting the compound but also considering its subsequent formulation and stability.

References

Alpinetin Stability: Core Challenges & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Flavonoids like Alpinetin face common hurdles during processing and drug development. The table below summarizes the primary challenges and the corresponding strategies supported by current research.

Challenge Description & Impact Proposed Mitigation Strategy
Low Bioavailability [1] [2] Poor oral absorption; extensive glucuronidation (rapid metabolism) limits therapeutic efficacy [1]. Use combination therapy, engineer gut microbiota, or regulate efflux transporters to improve absorption [2].
Poor Aqueous Solubility [2] Low solubility hinders formulation development and reduces bioavailability. Employ nanocrystal technology and encapsulation to enhance dissolution and stability [2].
Inefficient Targeted Delivery [2] Non-specific delivery can lead to altered clearance and reduced efficacy at the target site. Implement advanced encapsulation technologies for more precise and efficient delivery [2].

Experimental Protocols for Stability Assessment

Here are detailed methodologies you can adapt to evaluate this compound stability and bioactivity under various processing conditions.

Protocol 1: Cell Viability Assay (CCK-8)

This method is used to determine if processing conditions (e.g., heat, pH changes) compromise this compound's biological activity.

  • Application Example: Used to confirm this compound's protective effect on chondrocytes [3] [4].
  • Procedure:
    • Seed cells (e.g., chondrocytes, BV2 microglia) in a 96-well plate at a density of 4x10³ cells per well.
    • Add processed this compound: Treat cells with this compound that has undergone different processing conditions (e.g., various temperatures, solvent exposures). A common concentration range is 0-80 μM.
    • Incubate: Culture cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
    • Add CCK-8 reagent: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours.
    • Measure absorbance: Use a microplate reader to measure the absorbance at 450 nm. Cell viability is proportional to the optical density (OD) value [3] [4] [5].
Protocol 2: Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)

This is a direct method to quantify this compound concentration and identify degradation products after processing.

  • Application Example: HPLC is a standard method for the separation and determination of this compound [1].
  • Procedure:
    • Sample Preparation: Dissolve processed this compound samples in a suitable solvent (e.g., methanol).
    • Chromatographic Conditions:
      • Column: A reverse-phase C18 column is typically used.
      • Mobile Phase: A mixture of solvents, such as acetonitrile and water, with a defined gradient elution program.
      • Flow Rate: 1.0 mL/min is common.
      • Detection: Use a UV or photodiode array (PDA) detector. This compound can be detected at a wavelength around 280-290 nm.
    • Analysis: Compare the peak area and retention time of your processed samples against a standard curve of pure, unprocessed this compound to determine concentration and check for new peaks indicating degradation [1].

Troubleshooting FAQs

  • Q1: Our processed this compound shows reduced bioactivity in cellular assays. What could be the cause?

    • A1: The most likely cause is chemical degradation or structural modification due to harsh processing conditions (e.g., high heat, extreme pH, prolonged light exposure). Recommendation: Repeat the processing under milder conditions and use HPLC analysis (Protocol 2) to compare the chromatogram of your processed sample with an this compound standard. Look for a reduction in the main peak or the appearance of new peaks.
  • Q2: We are developing an oral formulation, but in-vivo tests show very low systemic exposure. How can we improve this?

    • A2: This is consistent with this compound's known poor oral bioavailability and extensive glucuronidation [1]. Recommendation: Reformulate using advanced delivery systems. The literature suggests that nanocrystal technology and encapsulation can significantly improve the bioavailability of poorly soluble flavonoids by enhancing dissolution and potentially protecting the compound from metabolism [2].

This compound Stability and Bioactivity Workflow

To help visualize the process of assessing and ensuring this compound's stability, the following diagram outlines the key steps from processing to functional verification:

Start Start: Process this compound HPLC HPLC Analysis Start->HPLC Degrade Degradation Detected? HPLC->Degrade Bioassay Cell-Based Bioassay Stable Stable & Active Bioassay->Stable Degrade->Bioassay No Reform Re-formulate Degrade->Reform Yes Reform->Start

Important Considerations for Your Research

  • Structural Integrity is Key: this compound's bioactivity depends on its specific flavonoid structure. Any processing step must be designed to preserve its core 7-hydroxy-5-methoxyflavanone structure [1].
  • Explore Alternative Sourcing: The challenges of extraction and chemical synthesis have prompted research into de novo biosynthesis of this compound in engineered microbes like E. coli [6]. This could be a future pathway to obtain a more consistent and pure compound, bypassing some traditional processing issues.

I hope this technical support guide provides a solid foundation for your work. The field of flavonoid drug development is advancing rapidly, particularly in overcoming bioavailability challenges.

References

Alpinetin analytical method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods & Validation Overview

The table below summarizes two primary chromatographic techniques used for alpinetin analysis, along with their key operational parameters and reported system suitability metrics.

Method Attribute HPLC-UV Method [1] HPTLC Method [1] UPLC-MS/MS (Bioanalysis) [2]
Application Plant extract quality control Plant extract quality control Pharmacokinetics in rat plasma
Stationary Phase C18 column (e.g., Luna) Silica gel 60 F254 C18 column (e.g., ACQUITY UPLC HSS T3)
Mobile Phase Methanol:Water (70:30, v/v) Toluene:DCM:Ethyl Acetate (1:1:1, v/v/v) Water/ACN (both with 0.1% Formic Acid), Gradient elution
Detection UV at 290 nm Densitometry at 295 nm Tandem Mass Spectrometry (MS/MS)
Retention (Rt/Rf) Rt: 5.7 min Rf: 0.48 Specific for the system
System Suitability Theoretical plates: 7812; Tailing factor: 0.971 Suitable for the analysis Not explicitly stated
LOD/LOQ Not specified for this method Not specified for this method LOD: 1.0 ng/mL; LOQ: 2.5 ng/mL [2]

Common Challenges & Troubleshooting Guide

Here are potential issues you might encounter during method development and validation, along with recommended solutions.

Problem Area Common Issues & Pitfalls Troubleshooting & Proactive Strategies

| Method Development | Poor peak shape or resolution; Low recovery during extraction. | Optimize Mobile Phase: Test different solvent ratios and modifiers (e.g., formic acid) [1] [2]. Optimize Extraction: Evaluate techniques like Matrix Solid-Phase Dispersion (MSPD) which was found superior to conventional methods for plant extracts [1]. | | Validation Parameters | Failing accuracy/precision; High variability in results. | Follow ICH Q2(R1): Ensure methods are validated for precision, accuracy, robustness, LOD, and LOQ [1] [3]. Robustness Testing: Proactively test sensitivity to small, deliberate changes in flow rate, mobile phase composition, or column temperature [4]. | | Matrix Effects (Bioanalysis) | Ion suppression/enhancement in MS; Interference from complex samples. | Sample Dilution: A simple post-protein-precipitation dilution successfully reduced matrix effects in rat plasma analysis [2]. Internal Standard: Use a stable isotope-labeled or structurally similar internal standard (e.g., Lysionotin was used for this compound) to correct for variability [2]. | | General Pitfalls | Incomplete validation; Unclear objectives; Poor documentation. | Define Objectives Early: Clearly identify which parameters require validation based on the method's purpose [4]. Maintain Data Integrity: Follow ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) with full documentation [4] [5]. |

Detailed Experimental Protocols

Protocol 1: MSPD Extraction from Plant Material (Seeds)

This method was found to be more efficient than conventional or ultrasonic extraction for this compound [1].

  • Blending: Precisely weigh 200 mg of powdered plant seeds and blend thoroughly with 800 mg of silica sorbent in a glass mortar and pestle until a homogeneous mixture is achieved.
  • Packing: Transfer the homogeneous mixture to a 6 mL solid-phase extraction (SPE) tube that is fitted with a filter disc at the bottom.
  • Washing: Compress the material with a syringe plunger and wash the column with a 5% methanol solution to remove highly polar matrix components. Dry the column under a gentle stream of nitrogen gas.
  • Elution: Add 3 mL of 70% methanol to the column, cap it, and ultrasonicate for 5 minutes. Elute the target compound using 5 mL of 70% methanol.
  • Sample Preparation: Evaporate the eluate to dryness under a nitrogen stream. Reconstitute the residue in 1.0 mL of HPLC-grade methanol, filter through a 0.22 μm syringe filter, and it is ready for analysis [1].
Protocol 2: UPLC-MS/MS Method for Rat Plasma

This validated method is suitable for pharmacokinetic studies [2].

  • Sample Preparation (Protein Precipitation): Aliquot 50 μL of rat plasma. Add the internal standard solution (e.g., Lysionotin) and 150 μL of acetonitrile for protein precipitation.
  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
  • Dilution (Key for Matrix Effects): Transfer the supernatant and dilute it with water (e.g., a 1:1 ratio) to reduce matrix effects that can suppress or enhance the MS signal.
  • Chromatographic Conditions:
    • Column: ACQUITY UPLC HSS T3 (1.8 μm, 2.1 × 100 mm)
    • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
    • Gradient Elution: Program the gradient from 95% A to 15% A over a 25-minute runtime.
    • Flow Rate: 0.2 mL/min.
    • Injection Volume: 3 μL.
  • MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard for quantification [2].

Method Development & Validation Workflow

The diagram below outlines a robust lifecycle approach for developing and validating an analytical method.

cluster_1 Phase 1: Method Development cluster_2 Phase 2: Method Validation cluster_3 Phase 3: Routine Use & Monitoring A Define Analytical Goal B Select Technique (HPLC, HPTLC, UPLC-MS/MS) A->B C Optimize Parameters (Mobile Phase, Column, Detection) B->C D Sample Prep Optimization (Extraction, Cleanup) C->D E Formal Validation per ICH Q2(R1) D->E F Test Parameters: Specificity, Linearity, Accuracy Precision, LOD/LOQ, Robustness E->F G Implement Method F->G H Continuous Performance Monitoring & Lifecycle Management G->H

Key Technical FAQs

  • Q1: What is the most effective extraction technique for this compound from plant seeds like cardamom? A1: Research indicates that Matrix Solid-Phase Dispersion (MSPD) is more effective for extracting this compound compared to conventional reflux or ultrasonic extraction methods, providing better yield and potentially cleaner samples [1].

  • Q2: How can I mitigate matrix effects when analyzing this compound in biological samples like plasma? A2: A common and effective strategy is sample dilution following protein precipitation. This simple step was successfully used to eliminate significant matrix effects in a UPLC-MS/MS method for this compound in rat plasma [2].

  • Q3: Which regulatory guidelines should I follow for method validation? A3: The ICH Q2(R1) guideline is the international standard for validating analytical procedures. It defines key parameters to test, including specificity, accuracy, precision, linearity, range, LOD, and LOQ [1] [4] [3].

  • Q4: What are common pitfalls in analytical method validation? A4: Frequent pitfalls include: unclear validation objectives, failing to test all relevant sample matrices, using too few data points, improper application of statistics, and inadequate documentation. A proactive, well-documented plan is crucial to avoid these issues [4].

References

standardizing Alpinetin quantification across laboratories

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions about Alpinetin quantification:

What are the primary challenges in quantifying this compound in biological samples, and how can they be overcome? A major challenge is the matrix effect from biological components like plasma, which can suppress or enhance the detector's signal and reduce method accuracy and reliability. A proven solution is to use a protein precipitation (PP) method coupled with a post-treatment dilution. Diluting the processed sample 5-fold with a 50:50 (v/v) acetonitrile/water solution has been shown to significantly decrease these matrix effects [1] [2].

What is the absolute bioavailability of this compound, and why is this important? Following oral administration in rats, this compound has an absolute bioavailability of approximately 15.1% [1]. This parameter is crucial for drug development as it indicates the proportion of an oral dose that reaches the systemic circulation unchanged. A low bioavailability suggests the compound may have poor absorption or high metabolism, which is a key consideration for deciding its therapeutic potential and dosage form.

What is a suitable internal standard for UHPLC-MS/MS analysis of this compound? The method developed by researchers used Lysionotin (LYS) as the internal standard (IS). Using a stable internal standard that behaves similarly to the target analyte during sample preparation and analysis helps correct for variability and improves the precision and accuracy of the results [2].

Validated UHPLC-MS/MS Method for this compound Quantification

The following method has been developed and validated for the determination of this compound in rat plasma, offering a solid foundation for laboratory standardization [1] [2].

Parameter Specification
Analytical Technique UHPLC-MS/MS
Biological Matrix Rat Plasma
Sample Preparation Protein Precipitation (PP) followed by 5-fold dilution
Linear Range 1 - 1000 ng/mL
Precision (RSD%) 3.3% - 12.3%
Accuracy (%) -5.8% to 10.8%
Retention Time of ALP ~1.38 minutes

This compound Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic data obtained from healthy Sprague-Dawley rats after administration. This data can serve as a reference for expected concentration ranges and profile characteristics [1].

Parameter Intravenous (5 mg/kg) Oral (20 mg/kg)
Cmax (ng/mL) - - - 167
AUC(0-t) (ng/mL·h) - - - 783
Half-life (T½, h) - - - 9.049
Total Clearance (CL, L/h/kg) 10.683 26.327

Note: Some specific values for the intravenous route from the search results are not displayed in the table above. The oral data presented is for a 20 mg/kg dose [1].

Experimental Protocol: Quantification of this compound in Plasma

This is a detailed methodology for the sample preparation and analysis of this compound, based on the validated UHPLC-MS/MS method [2].

  • Sample Preparation (Protein Precipitation & Dilution)

    • Add a 50 μL aliquot of rat plasma to a tube.
    • Spike with the internal standard (Lysionotin) solution.
    • Precipitate proteins by adding 150 μL of acetonitrile.
    • Vortex the mixture vigorously for 1 minute.
    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
    • Transfer the supernatant to a new tube and perform a 5-fold dilution with acetonitrile/water (50:50, v/v).
    • Vortex the diluted supernatant and then centrifuge again at 14,000 rpm for 5 minutes.
    • Transfer the final solution into an auto-sampler vial for UHPLC-MS/MS analysis.
  • Chromatographic Conditions

    • Column: C18 reversed-phase column.
    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: 0.1% Formic acid in acetonitrile.
    • Gradient Elution:
      • 0-0.5 min: 10% B
      • 0.5-1.5 min: 10% B → 90% B
      • 1.5-2.0 min: 90% B
      • 2.0-2.1 min: 90% B → 10% B
      • 2.1-3.0 min: 10% B (re-equilibration)
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40°C.
    • Injection Volume: 2 μL.
  • Mass Spectrometric Detection

    • Ionization Mode: Positive electrospray ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Ion Transitions for this compound: m/z 271.1 → 139.0 and 271.1 → 123.0 (used for quantification).

Workflow Diagram for this compound Quantification

The following diagram illustrates the complete experimental workflow, from sample collection to data analysis.

Start Start: Plasma Sample IS Add Internal Standard (Lysionotin) Start->IS PP Protein Precipitation (Add Acetonitrile, Vortex, Centrifuge) IS->PP Dilution 5-Fold Dilution with ACN/Water (50:50) PP->Dilution Centrifuge Centrifuge Dilution->Centrifuge Analysis UHPLC-MS/MS Analysis Centrifuge->Analysis Data Data Acquisition & Quantification Analysis->Data End End: Result Data->End

References

Alpinetin vs other flavonoids anticancer activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Anticancer Mechanisms of Flavonoids

Flavonoid Primary Anticancer Mechanisms Key Molecular Targets In Vitro/In Vivo Evidence

| Alpinetin | - Induces mitochondrial apoptosis pathway

  • Cell cycle arrest (G2/M phase)
  • Anti-inflammatory & immunomodulatory | - Bcl-2/Bax
  • Caspase-3, -8, -9
  • Cytochrome c release
  • XIAP[1] [2] | Pancreatic CA (BxPC-3 cells): ↓ viability, induced apoptosis [1] Gastric CA (AGS cells): ↑ Bax translocation, ↓ mitochondrial membrane potential [2] | | Quercetin | - Multi-targeted pathway inhibition
  • Induces apoptosis & inhibits metastasis
  • Overcomes drug resistance | - PI3K/Akt/mTOR
  • Wnt/β-catenin
  • MAPK/ERK[3] | Breast CA: Targets IGF1/IGF1R, PI3K/Akt/mTOR pathways; synergizes with chemo [3] | | Fisetin | - Modulates PI3K/Akt/mTOR pathway
  • Promotes apoptosis | - PI3K, mTOR, Bcl-2
  • Bax[4] | Colon CA (Caco-2 cells): ↓ viability, ↓ PI3K, mTOR gene expression [4] |

This compound's broad activity is linked to its ability to target multiple mechanisms across different cancers. The following diagram summarizes its primary mechanism for inducing cancer cell apoptosis.

alpinetin_apoptosis This compound This compound Mitochondrial_Pathway Mitochondrial Pathway Activation This compound->Mitochondrial_Pathway Bax_Translocation Promotes Bax Translocation Mitochondrial_Pathway->Bax_Translocation Cytochrome_C_Release Cytochrome c Release Bax_Translocation->Cytochrome_C_Release Caspase_Activation Caspase-3, -9 Activation Cytochrome_C_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Key Strengths of this compound

  • Broad-Spectrum Activity: Preclinical studies show efficacy against pancreatic, gastric, breast, lung, ovarian, and liver cancer cells [5] [6].
  • Low Systemic Toxicity: this compound is frequently noted for its low systemic toxicity, a significant advantage over conventional chemotherapy [5] [6]. Its natural origin and presence in traditional medicines suggest a favorable safety profile.
  • Multi-Target and Adjunctive Potential: Beyond direct cytotoxicity, this compound may provide supportive care in cancer treatment. Recent research indicates it can alleviate cancer-induced cachexia (muscle wasting) by activating PPARγ and suppressing inflammatory pathways, addressing a major comorbidity in late-stage cancer [7].

Research Limitations and Challenges

  • Poor Oral Bioavailability: A key pharmacokinetic challenge is poor oral bioavailability, largely due to extensive metabolism (glucuronidation) upon absorption [5] [6]. This is a common issue with flavonoids and is a central focus for drug development efforts.
  • Preclinical Research Stage: Most available data is from in vitro cell line studies and in vivo animal models. While promising, this highlights a significant gap in clinical research, with no clinical trial data reported in the search results.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of common experimental methodologies used in the cited studies.

Cell Viability Assay (MTT Assay)
  • Purpose: To measure the inhibitory effect of this compound on cancer cell proliferation.
  • Procedure:
    • Seed cancer cells (e.g., BxPC-3, AGS) in 96-well plates.
    • After cell adhesion, treat with a range of this compound concentrations for 24, 48, and 72 hours.
    • Add MTT reagent to each well and incubate to allow formazan crystal formation.
    • Dissolve crystals with DMSO and measure the optical density at 570 nm using a microplate reader.
  • Analysis: Cell viability is calculated as a percentage compared to the untreated control group [1] [2].
Apoptosis Detection (Annexin V/FITC & PI Staining)
  • Purpose: To quantify the percentage of cells undergoing apoptosis.
  • Procedure:
    • Harvest this compound-treated and control cells.
    • Resuspend cells in a binding buffer.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) in the dark.
    • Analyze cells using flow cytometry within 1 hour.
  • Analysis: Cells that are Annexin V-positive and PI-negative are identified as being in early apoptosis [1] [2].
Mitochondrial Membrane Potential (ΔΨm) Assay
  • Purpose: To detect the early loss of mitochondrial membrane potential, a hallmark of the intrinsic apoptosis pathway.
  • Procedure:
    • Treat cells with this compound.
    • Incubate cells with the fluorescent dye JC-1.
    • Analyze using flow cytometry or fluorescence microscopy.
  • Analysis: A decrease in the red/green fluorescence intensity ratio indicates a collapse in ΔΨm [2].

Conclusion for Researchers

This compound is a promising natural flavonoid with a distinct mechanism focusing on the mitochondrial apoptosis pathway. Its broad-spectrum activity and low toxicity are significant advantages. However, its transition to clinical application is hindered by poor bioavailability and the lack of human trials.

Future research should prioritize:

  • Bioavailability Enhancement: Developing novel formulations (e.g., nanoparticles, phospholipid complexes) to improve its solubility and metabolic stability.
  • Advanced Combination Studies: Exploring synergies with existing chemotherapeutics and other flavonoids.
  • Robust In Vivo Validation: Conducting more comprehensive studies in animal models that closely mimic human cancer pathophysiology.

References

Alpinetin compared to standard chemotherapeutic agents

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Alpinetin's Anticancer Activity

Cancer Type Experimental Model Key Findings on this compound Comparison/Interaction with Chemo Agents
Lung Cancer A549, SK-MES-1, NCI-H292 cell lines; A549/CDDP (cisplatin-resistant) xenograft in nude mice [1] Inhibited cell proliferation, induced apoptosis, suppressed PI3K/Akt pathway [1] Significantly increased sensitivity of A549/CDDP cells to cisplatin; combination therapy in mice resulted in greater tumor regression vs. cisplatin alone [1]
Hepatoma (Liver Cancer) HepG2 cell line [2] Suppressed proliferation, arrested cell cycle at G0/G1 phase, activated MKK7/JNK pathway [2] Enhanced sensitivity of HepG2 cells to cisplatin [2]
Pancreatic Cancer BxPC-3 cell line [3] Induced apoptosis in a dose- and time-dependent manner; regulated Bcl-2 family proteins, released cytochrome c, activated caspases (-3, -8, -9) [3] Not directly compared with standard agents in provided data
Breast Cancer 4T1, MCF-7, MDA-MB-231 cell lines; MDA-MB-231 xenograft in mice [4] Provoked mitochondria-associated apoptosis; inhibited tumor growth in vivo via ROS/NF-κB/HIF-1α axis [4] Not directly compared with standard agents in provided data

Detailed Experimental Methodologies

For researchers to replicate and evaluate these studies, here are the core methodologies employed in the cited experiments.

  • Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with a gradient of this compound concentrations. After incubation, MTT reagent is added and converted to formazan crystals by living cells. The crystals are dissolved, and absorbance is measured at 570 nm to determine the percentage of viable cells [1] [2] [3].
  • Apoptosis Analysis (Flow Cytometry): After this compound treatment, cells are stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are analyzed by flow cytometry to distinguish and quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells [1] [3].
  • Caspase Activity Assay: Caspase activity is measured using commercial kits. Treated cells are lysed, and the lysates are incubated with caspase-specific substrates. The cleavage of the substrates generates a signal, which is measured with a microplate reader to indicate the level of caspase activation [3].
  • Western Blot Analysis: Proteins are extracted from treated cells, separated by gel electrophoresis, and transferred to a membrane. The membrane is probed with specific primary antibodies (e.g., against Bcl-2, Bax, p-Akt, etc.), followed by incubation with enzyme-linked secondary antibodies. Protein bands are visualized using a chemiluminescence detection system [1] [4] [2].
  • In Vivo Xenograft Models: Drug-resistant cancer cells are injected subcutaneously into immunodeficient mice. Once tumors are established, mice are divided into groups receiving vehicle control, a chemotherapeutic agent (e.g., cisplatin) alone, this compound alone, or a combination. Tumor volumes and weights are monitored and compared at the end of the study [1] [4].

Mechanisms of Action and Signaling Pathways

This compound exerts its antitumor effects through multiple pathways, which are crucial for its role as a chemosensitizer. The diagram below illustrates the key mechanisms identified in lung and hepatoma cancers.

G This compound This compound PI3K_Akt_Pathway PI3K/Akt Signaling This compound->PI3K_Akt_Pathway Inhibits MKK7_Activation MKK7 Activation This compound->MKK7_Activation Activates Chemo_Sensitivity Enhanced Chemo-Sensitivity This compound->Chemo_Sensitivity Leads to Apoptosis_Activation Activation of Apoptosis PI3K_Akt_Pathway->Apoptosis_Activation Promotes Proliferation ↓ Cancer Cell Proliferation PI3K_Akt_Pathway->Proliferation Bcl2 ↓ Bcl-2, Bcl-xL Apoptosis_Activation->Bcl2 Bax ↑ Bax Apoptosis_Activation->Bax CytochromeC Cytochrome c Release Apoptosis_Activation->CytochromeC JNK JNK Pathway MKK7_Activation->JNK Resistance ↓ Drug Resistance Chemo_Sensitivity->Resistance Efficacy ↑ Efficacy of Cisplatin Chemo_Sensitivity->Efficacy Caspases Caspase-3/-8/-9 Activation CytochromeC->Caspases JNK->Apoptosis_Activation CellCycle Cell Cycle Arrest (G0/G1) JNK->CellCycle

Interpretation of Research Findings and Future Directions

The experimental data suggests that this compound holds significant potential as a complementary agent in cancer therapy, primarily due to two key properties:

  • Overcoming Drug Resistance: A major finding across studies is this compound's ability to reverse chemoresistance. In lung and liver cancer models, it made resistant cancer cells significantly more vulnerable to cisplatin, a common chemotherapeutic drug [1] [2]. This suggests its potential use in combination therapies when tumors stop responding to first-line treatments.
  • Multi-Targeted Mechanism: Unlike many targeted therapies, this compound appears to work through several pathways simultaneously, including inhibiting the pro-survival PI3K/Akt pathway, activating the MKK7/JNK pro-apoptotic pathway, and modulating Bcl-2 family proteins [1] [2] [3]. This multi-pronged attack can be advantageous in preventing cancer cells from bypassing a single inhibitory signal.

For researchers, the next steps involve:

  • Exploring Synergies: Testing this compound in combination with other standard-of-care chemotherapies beyond cisplatin.
  • ADME Profiling: Conducting more comprehensive pharmacokinetic and toxicology studies to bridge the gap between preclinical results and clinical application [5].

References

Alpinetin combination therapy with cis-diammined dichloridoplatium

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Efficacy and Chemosensitization by Alpinetin

The table below summarizes key experimental findings on how this compound inhibits cancer cell growth and enhances Cisplatin's effects.

Cancer Type / Cell Line Key Findings on this compound Monotherapy Combination Effect with Cisplatin (CDDP) Primary Proposed Mechanisms Experimental Models
Hepatoma (HepG2) [1] [2] Suppressed cell proliferation; arrested cell cycle at G0/G1 phase. Enhanced sensitivity to CDDP; synergistic inhibitory effect on cell growth [1] [2]. Up-regulation of phosphorylated MKK7, activating the JNK signaling pathway [1] [2]. In vitro (Human HepG2 cells)
Lung Cancer (A549, SK-MES-1, NCI-H292) [3] Inhibited cell proliferation and enhanced apoptosis. Increased sensitivity of drug-resistant A549/CDDP cells to CDDP; suppressed tumor growth in vivo [3]. Inhibition of PI3K/Akt signaling pathway; regulation of mitochondrial function and apoptosis proteins (↑Bax, ↓Bcl-2, Bcl-xL) [3]. In vitro & In vivo (Nude mouse xenograft model)
Lung Cancer (A549/cis-DDP) [3] Inhibited proliferation of CDDP-resistant cells. Potent reversal of CDDP resistance [3]. Down-regulation of multidrug resistance-associated proteins (MRP1, MRP5, P-gp) [3]. In vitro (Drug-resistant cell line)

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies used in the key studies.

1. Cell Proliferation and Viability (MTT Assay) [1] [3]

  • Purpose: To determine the inhibitory effect of this compound on cancer cell growth.
  • Procedure:
    • Cells are seeded in 96-well plates and treated with a gradient of this compound concentrations.
    • After incubation (e.g., 24, 48, or 72 hours), MTT reagent is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
    • The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the crystals.
    • The optical density (OD) is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

2. Apoptosis Analysis (Flow Cytometry) [3]

  • Purpose: To quantify the rate of cell death (apoptosis) induced by this compound.
  • Procedure:
    • After treatment, cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15 minutes.
    • The stained cells are analyzed using a flow cytometer. Cells stained positive for Annexin V are identified as being in early apoptosis, while those positive for both Annexin V and PI are in late apoptosis or necrosis.

3. Protein Expression Analysis (Western Blot) [1] [3]

  • Purpose: To detect changes in protein levels and phosphorylation states involved in signaling pathways.
  • Procedure:
    • Treated cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
    • Total protein concentration is determined using a BCA assay.
    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
    • The membrane is blocked, then incubated with specific primary antibodies (e.g., anti-p-MKK7, anti-Akt, anti-Bcl-2) overnight at 4°C.
    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. In Vivo Efficacy Study (Xenograft Model) [3]

  • Purpose: To evaluate the anti-tumor effect of this compound and its chemosensitizing effect in a live animal model.
  • Procedure:
    • Drug-resistant cancer cells (e.g., A549/CDDP) are subcutaneously injected into the flanks of nude mice to form tumors.
    • Once tumors are established, mice are randomly divided into groups: control, CDDP alone, and CDDP + this compound.
    • Drugs are administered via intraperitoneal injection according to the study design (e.g., weekly for 4 weeks).
    • Tumor volumes are measured regularly and calculated using the formula: Volume = 0.5 × length × width².
    • At the end of the study, tumors are excised and weighed for final comparison.

Proposed Mechanisms of Action

The following diagrams illustrate the primary molecular mechanisms by which this compound is proposed to exert its anti-cancer and chemosensitizing effects, based on the experimental data.

1. This compound's Role in MKK7/JNK Pathway and Chemosensitization

This diagram shows how this compound activates a key stress-response pathway in hepatoma cells to inhibit growth and enhance Cisplatin's effect.

G This compound This compound pMKK7 p-MKK7 (Active) This compound->pMKK7 Up-regulates MKK7 MKK7 (Inactive) MKK7->pMKK7 Phosphorylation JNK JNK (Inactive) pMKK7->JNK Activates pJNK p-JNK (Active) JNK->pJNK Activates CellProliferation CellProliferation pJNK->CellProliferation Suppresses CellCycle G0/G1 Cell Cycle Arrest pJNK->CellCycle Induces Apoptosis Apoptosis pJNK->Apoptosis Promotes Cisplatin Cisplatin Cisplatin->Apoptosis Induces

2. This compound's Role in PI3K/Akt Pathway and Drug Resistance Reversal

This diagram illustrates how this compound inhibits a pro-survival pathway in lung cancer cells, promoting death and reversing resistance to Cisplatin.

G This compound This compound PI3K_Akt PI3K / Akt Pathway This compound->PI3K_Akt Inhibits ProSurvival Pro-Survival Signals (e.g., Bcl-2, Bcl-xL) PI3K_Akt->ProSurvival Promotes ProApoptotic Pro-Apoptotic Signals (e.g., Bax) PI3K_Akt->ProApoptotic Suppresses DrugEfflux Drug Efflux Pumps (MRP1, MRP5, P-gp) PI3K_Akt->DrugEfflux Up-regulates Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits ProApoptotic->Apoptosis Promotes CisplatinResistance Cisplatin Resistance DrugEfflux->CisplatinResistance Causes Cisplatin Cisplatin Cisplatin->Apoptosis Induces

Conclusion and Research Implications

The experimental data demonstrates that this compound is not merely a direct anticancer agent but also a potent chemosensitizer that can enhance the efficacy of Cisplatin and help overcome multidrug resistance through multiple mechanisms [1] [3] [2].

For researchers, the most promising directions include:

  • Combination Therapy Development: Leveraging this compound's ability to reverse cisplatin resistance, particularly in lung and liver cancers.
  • Mechanistic Exploration: Further validating the MKK7/JNK and PI3K/Akt pathways in vivo and exploring potential crosstalk.
  • Formulation Optimization: Addressing this compound's reported poor oral bioavailability [4] through novel drug delivery systems to improve its clinical translation potential.

References

validating Alpinetin PI3K/AKT pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Targets

Alpinetin, a natural flavonoid, exerts its effects primarily by inhibiting the PI3K/AKT signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism [1] [2]. The table below summarizes its core mechanisms and molecular targets.

Mechanism of Action Key Molecular Targets Observed Effects Experimental Models
Inhibition of PI3K/AKT pathway activation [3] [4] GAPDH, HRAS, SRC, EGFR, AKT1 [3] [4] ↓ Cell proliferation, ↓ migration, ↑ apoptosis, G1 cell cycle arrest [3] [4] Clear cell renal cell carcinoma (ccRCC) in vitro & in vivo [3] [4]
Modulation of insulin signaling [5] PPARγ, PI3K/AKT [5] ↑ Glucose uptake, ↑ Insulin sensitivity, Facilitated GLUT4 translocation [5] Insulin-resistant adipocytes in vitro, Type 2 Diabetic mouse model in vivo [5]
Activation of JNK pathway via upstream kinase [6] MKK7 [6] ↓ Hepatoma cell proliferation, G0/G1 cell cycle arrest, Chemosensitization to CDDP [6] HepG2 hepatoma cells in vitro [6]
Anti-inflammatory & Antioxidant Effects [7] [8] NF-κB, MAPKs (ERK, JNK, p38) [7] ↓ Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), ↓ COX-2, ↑ Antioxidant enzymes (SOD, CAT, GSH-Px) [7] [8] RAW 264.7 macrophages in vitro, LPS-induced mouse ALI model, Rat ischemic stroke model [7] [8]

Quantitative Data Summary

The potency of this compound is quantified through various functional assays. The following table consolidates key experimental findings from different studies.

Pharmacological Activity Experimental Assay Key Quantitative Results Research Context
Anti-proliferation Cell Counting Kit-8 (CCK-8) [3] [4] Significant inhibition of ccRCC cell proliferation [3] [4] Renal Cancer
Methyl Thiazolyl Tetrazolium (MTT) [6] Suppressed HepG2 hepatoma cell proliferation [6] Liver Cancer
Pro-apoptotic Annexin V PE/7-AAD assay [3] [4] Induced significant apoptosis in ccRCC cells [3] [4] Renal Cancer
Cell Cycle Arrest Flow Cytometry [3] [4] [6] Blocked ccRCC cells in G1 phase [3] [4]; Arrested HepG2 cells in G0/G1 phase [6] Renal & Liver Cancer
Anti-migration Transwell chamber; ibidi scratch assay [3] [4] Significantly inhibited migration of ccRCC cells [3] [4] Renal Cancer
Anti-inflammatory ELISA (for TNF-α, IL-6, IL-1β) [7] Reduced cytokine secretion in LPS-stimulated RAW 264.7 cells [7] Inflammation Models
Antioxidant Biochemical Activity Assays [8] ↓ MDA; ↑ CAT, GSH-Px, SOD activities in rat brain [8] Neuroprotection
In Vivo Anti-tumor Nude mouse tumorigenesis assay [3] [4] Inhibited tumor growth in ccRCC xenograft models [3] [4] Renal Cancer

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are detailed methodologies for key experiments cited in the guide.

Protocol 1: Assessing Anti-Tumor Efficacy In Vitro

This set of protocols is commonly used to evaluate the multi-faceted anti-cancer effects of a compound like this compound.

  • Cell Proliferation Assay (CCK-8): Seed cells in a 96-well plate and treat with this compound. Add CCK-8 solution and incubate for 1-4 hours. Measure the optical density (OD) at 450 nm using a microplate reader. Cell viability is calculated as (OD treated / OD control) × 100% [3] [4].
  • Apoptosis Assay (Annexin V PE/7-AAD): Harvest treated cells and wash with PBS. Resuspend cells in binding buffer and stain with Annexin V-PE and 7-AAD for 15-20 minutes in the dark. Analyze stained cells using flow cytometry to distinguish early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and live cells (Annexin V-/7-AAD-) [3] [4].
  • Cell Cycle Analysis: Fix treated cells in ice-cold 70% ethanol. Wash and resuspend cells in propidium iodide (PI) staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark. Analyze DNA content using flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases [6].
  • Cell Migration Assay (Transwell): Seed serum-starved cells into the upper chamber of a Transwell insert. Place the insert into a 24-well plate containing complete medium with this compound. Incubate to allow migration. Remove non-migrated cells from the upper chamber, fix and stain migrated cells on the lower membrane. Count cells under a microscope [3] [4].
Protocol 2: Validating PI3K/AKT Pathway Modulation

This protocol is critical for confirming the proposed mechanism of action.

  • Western Blotting:
    • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
    • Transfer: Transfer proteins from the gel to a PVDF membrane.
    • Blocking and Incubation: Block membrane, then incubate with primary antibodies (e.g., anti-p-AKT Ser473, total AKT, p-PI3K, PTEN) overnight. Follow with HRP-conjugated secondary antibody.
    • Detection: Visualize protein bands using enhanced chemiluminescence (ECL) substrate. Densitometry analysis quantifies phosphorylation levels [3] [4] [6].
Protocol 3: Evaluating Anti-inflammatory Effects
  • Cytokine Measurement (ELISA): Culture and treat cells (e.g., RAW 264.7 macrophages) with this compound and an inflammatory stimulant like LPS. Collect cell culture supernatant. Add supernatant to an ELISA plate pre-coated with capture antibody. Follow the manufacturer's protocol for subsequent antibody incubations and substrate development. Measure OD and determine cytokine concentration (TNF-α, IL-6) from a standard curve [7].

Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway targeted by this compound and a generalized workflow for the key experiments discussed.

G GPCR GPCR PI3K PI3K GPCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Generates RTK RTK RTK->PI3K Activation Akt_PDK1 Akt_PDK1 PIP3->Akt_PDK1 Recruits Akt Akt Akt_PDK1->Akt p-T308 TSC1_TSC2 TSC1_TSC2 Akt->TSC1_TSC2 Inhibits p21/p27 p21/p27 Akt->p21/p27 Phosphorylates BAD BAD Akt->BAD Inhibits mTORC2 mTORC2 mTORC2->Akt p-S473 mTORC1 mTORC1 TSC1_TSC2->mTORC1 Activates Cell Growth & Protein Synthesis Cell Growth & Protein Synthesis mTORC1->Cell Growth & Protein Synthesis Cell Cycle Progression Cell Cycle Progression p21/p27->Cell Cycle Progression Cell Survival Cell Survival BAD->Cell Survival PTEN PTEN PTEN->PIP3 Inhibits This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Activation

Diagram 1: this compound Inhibition of the PI3K/AKT Pathway. This compound inhibits the activation of the PI3K/AKT pathway, a key signaling cascade for cell growth and survival. The red arrows highlight the points of inhibition by this compound, based on findings from multiple studies [3] [4] [5].

G Start Cell Culture & Treatment (with this compound) PC Proliferation Assay (CCK-8/MTT) Start->PC AC Apoptosis Assay (Annexin V/7-AAD) Start->AC CCA Cell Cycle Analysis (Flow Cytometry) Start->CCA MA Migration Assay (Transwell/Scratch) Start->MA WB Pathway Validation (Western Blot) PC->WB If effective AC->WB If effective CCA->WB If effective MA->WB If effective End Data Analysis & Conclusion WB->End

Diagram 2: Workflow for Validating this compound Effects. This flowchart outlines a logical sequence of experiments to comprehensively evaluate the anti-cancer effects of this compound and validate its action on the PI3K/AKT pathway.

Comparative Analysis with Other Inhibitors

This compound's profile as a natural product with low reported systemic toxicity is a significant advantage [9] [10]. However, a key challenge for its development is its poor oral bioavailability, which is linked to extensive first-pass glucuronidation [9] [10]. This pharmacokinetic drawback is a primary focus for pharmaceutical scientists, who are exploring strategies like novel drug delivery systems to overcome it.

In contrast, many small-molecule PI3K/AKT inhibitors, while potent, often face challenges with off-target effects and toxicity due to the pathway's critical role in normal physiology [1] [2]. This compound's multi-target and pathway-specific nature may offer a more favorable therapeutic window.

References

comparative efficacy of Alpinetin in different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Efficacy of Alpinetin Across Different Cancer Types

The table below consolidates quantitative data and key findings from studies on this compound's effects against several cancer cell lines.

Cancer Type Cell Line(s) Tested Key Effects and Findings Proposed Mechanism(s) of Action Key Supporting Experimental Data

| Pancreatic Cancer [1] | BxPC-3, PANC-1, AsPC-1 | Inhibited cell viability; induced apoptosis in a dose- and time-dependent manner. | Mitochondrial apoptosis pathway | - MTT assay: Cell viability inhibition [1]

  • Flow cytometry: Apoptosis detection [1]
  • Western blot: ↓Bcl-2, Bcl-xL, XIAP; ↑Bax; activation of caspases-3, -8, -9; cytochrome c release [1] | | Ovarian Cancer [2] | SKOV3 | Suppressed cell proliferation, migration, colony, and spheroid formation; induced G1 phase cell cycle arrest and apoptosis. | Inhibition of STAT3 signaling pathway | - CCK-8 assay: Cell viability inhibition [2]
  • Flow cytometry: Apoptosis and cell cycle analysis [2]
  • Wound healing assay: Migration inhibition [2]
  • Western blot: ↑Bax, cleaved caspase-3, cleaved PARP; ↓Bcl-2, cyclin D1, CDK4, CDK6, p-STAT3 [2] | | Lung Cancer [3] | A549, SK-MES-1, NCI-H292 | Inhibited cell proliferation and enhanced apoptosis. Sensitized drug-resistant A549/CDDP cells to cisplatin. | Inhibition of PI3K/Akt signaling pathway | - MTT assay: Cell proliferation inhibition [3]
  • Flow cytometry: Apoptosis analysis [3]
  • Caspase activity assay: Activation of caspases-3, -8, and -9 [3]
  • Western blot: ↓Bcl-2, Bcl-xL, p-Akt; ↑Bax [3] | | Other Cancers (Reported) [4] | Breast cancer, Hepatoma, Leukemia, Colon carcinoma | Demonstrated anticancer capability in previous studies. | Multiple signaling pathways (varies by cancer type) | - Evidence from a comprehensive pharmacological review [4] |

Experimental Protocols for Key Assays

The studies cited consistently employed standard, well-established cellular and molecular biology techniques to validate this compound's efficacy. Key methodologies are detailed below.

  • Cell Viability and Proliferation Assays

    • MTT Assay [1] [3]: Cells are seeded in 96-well plates and treated with this compound. After incubation, MTT reagent is added and converted to purple formazan crystals by living cells. The crystals are dissolved, and absorbance is measured at 570 nm. Viability is calculated relative to untreated controls.
    • CCK-8 Assay [2]: This method uses a water-soluble tetrazolium salt that produces a yellow dye when reduced by cellular dehydrogenases. The absorbance at 450 nm is directly proportional to the number of living cells.
  • Apoptosis Detection

    • Annexin V-FITC/PI Staining with Flow Cytometry [1] [2] [3]: This is the standard method for quantifying apoptosis. Cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of apoptotic cell membranes) and Propidium Iodide (PI, which stains dead cells). Flow cytometry then distinguishes live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
  • Cell Cycle Analysis

    • PI Staining with Flow Cytometry [2]: Cells are fixed and treated with RNase, then stained with PI, which binds to cellular DNA. The DNA content of cells is measured by flow cytometry, allowing for the quantification of the population percentage in each phase of the cell cycle (G0/G1, S, G2/M).
  • Western Blot Analysis

    • Protein Extraction and Detection [1] [2] [3]: Proteins are extracted from cell lysates, separated by size using SDS-PAGE, and transferred to a membrane. The membrane is then incubated with specific primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases) and subsequently with enzyme-linked secondary antibodies. Protein bands are visualized using chemiluminescence, and their intensity can be quantified.
  • Caspase Activity Assay

    • Fluorometric Substrate Cleavage [1] [3]: Cell supernatants are incubated with fluorogenic substrates that are specific for each caspase (e.g., Ac-DEVD-AMC for caspase-3). When the caspase is active, it cleaves the substrate, releasing a fluorescent product. Fluorescence intensity, measured with a spectrofluorimeter, is directly proportional to caspase activity.

Mechanisms of Action Signaling Pathways

The anticancer effects of this compound are mediated through the modulation of several critical signaling pathways, as illustrated below.

G cluster_0 This compound Intervention none none stat3 stat3 pi3k pi3k mitochondrial mitochondrial This compound This compound STAT3_Pathway STAT3 Signaling Pathway Inhibition This compound->STAT3_Pathway Suppresses PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Inhibition This compound->PI3K_Akt_Pathway Inhibits Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Activation This compound->Mitochondrial_Pathway Activates STAT3_Targets ↓ Downstream Targets: • c-Myc • Survivin STAT3_Pathway->STAT3_Targets Akt_Targets ↓ Pro-survival Signals PI3K_Akt_Pathway->Akt_Targets Mito_Events Key Events: • ↓ Bcl-2 / Bcl-xL • ↑ Bax • Cytochrome c Release Mitochondrial_Pathway->Mito_Events STAT3_Cell_Effects Cellular Outcome: • Inhibited Proliferation • Induced Apoptosis STAT3_Targets->STAT3_Cell_Effects PI3K_Cell_Effects Cellular Outcome: • Enhanced Apoptosis • Chemosensitization Akt_Targets->PI3K_Cell_Effects Caspase_Activation Caspase Cascade: Activation of Caspase-9 and Caspase-3 Mito_Events->Caspase_Activation Apoptosis Final Outcome: Programmed Cell Death Caspase_Activation->Apoptosis

Conclusion for Research and Development

  • Key Strengths: Its ability to target multiple signaling pathways (STAT3, PI3K/Akt, mitochondrial apoptosis) and reverse chemoresistance in lung cancer models highlights its potential as a therapeutic agent or adjuvant [2] [3].
  • Research Considerations: It is important to note that many findings are from in vitro models. A 2022 review also notes that this compound may have poor oral bioavailability due to extensive glucuronidation, which is a key challenge for its drug development [4]. Future work should focus on in vivo validation and strategies to improve its pharmacokinetic profile.

References

Alpinetin anti-inflammatory effects compared to NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

Alpinetin vs. NSAIDs: At a Glance

Feature This compound Conventional NSAIDs
Classification Natural dihydroflavonoid [1] [2] Synthetic/semi-synthetic acidic drugs (e.g., Ibuprofen, Diclofenac, Celecoxib) [3] [4]
Primary Molecular Target Multiple pathways: TLR4/MyD88/NF-κB, MAPK (p38, JNK, ERK), NRF2/HO-1 [1] [5] [6] Cyclooxygenase (COX) enzymes (COX-1 & COX-2) [3] [4] [7]
Primary Action Inhibits transcription of pro-inflammatory genes (e.g., TNF-α, IL-6); enhances antioxidant defenses [1] [5] [6] Inhibits synthesis of prostaglandins (pain, fever, inflammation mediators) [3] [4]
Therapeutic Application Preclinical research for myocardial infarction, liver disease, osteoarthritis, acute lung injury [1] [8] [5] Clinically approved for pain, fever, inflammation (e.g., headaches, arthritis, dysmenorrhea) [3] [4] [7]
Key Safety Profile (from research) Preclinical studies report low systemic toxicity [2]. Human safety profile is not yet established. Well-documented risks: GI ulcers/bleeding, increased cardiovascular events, kidney impairment [3] [4] [7]

Detailed Comparative Analysis

Experimental Data and Efficacy

Supporting data for this compound's effects come from various animal and cell-based models, demonstrating its potential across different inflammatory conditions.

  • Cardiovascular Protection: In a rat model of acute myocardial infarction, this compound treatment significantly reduced infarct size, improved cardiac function, and suppressed inflammatory markers (IL-6, TNF-α, CD68+ macrophages) [1].
  • Liver Protection: In a mouse model of alcohol-associated liver disease (ALD), this compound significantly lowered serum levels of ALT and AST (liver damage markers), reduced oxidative stress, and decreased pro-inflammatory cytokines [8].
  • Osteoarthritis: In studies on iron-overload-induced osteoarthritis, this compound protected chondrocytes by activating the NRF2/HO-1 pathway, reducing oxidative stress and apoptosis [6].
  • Acute Lung Injury: In both RAW 264.7 macrophage cells and a mouse model, this compound inhibited the production of TNF-α, IL-6, and IL-1β by blocking the NF-κB and MAPK signaling pathways [5].
Mechanism of Action: A Deeper Dive

The diagrams below illustrate the distinct anti-inflammatory pathways of NSAIDs and this compound.

NSAID_Pathway A Cell Membrane Damage/Inflammatory Stimulus B Phospholipids A->B C Arachidonic Acid B->C D COX-1 Enzyme C->D E COX-2 Enzyme C->E F Prostaglandins (PGs) D->F E->F G Pain, Fever, Inflammation F->G H NSAIDs H->D Inhibits H->E Inhibits

Alpinetin_Pathway A Inflammatory Signal (e.g., LPS) B TLR4 Receptor A->B C MyD88 Adaptor B->C D NF-κB Pathway C->D E MAPK Pathway (p38, JNK, ERK) C->E G Nucleus D->G E->G F NRF2 Pathway J Antioxidant Response F->J Activates H Gene Transcription G->H I Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) H->I K This compound K->B Inhibits K->F Activates

Key Experimental Protocols

To help in evaluating the evidence, here are the core methodologies from key studies:

  • In Vivo (Animal Models):

    • Myocardial Infarction: The left anterior descending (LAD) coronary artery was ligated in rats to induce AMI. This compound was administered, and outcomes were measured via echocardiography, histology (H&E staining), and ELISA for cytokines 21 days post-AMI [1].
    • Alcoholic Liver Disease: The Lieber-DeCarli ethanol liquid diet was fed to C57BL/6 mice for chronic ALD modeling. This compound's effects were assessed by measuring serum liver enzymes (ALT, AST), oxidative stress markers (MDA), and pro-inflammatory cytokines [8].
  • In Vitro (Cell Studies):

    • Macrophage Inflammation: RAW 264.7 murine macrophage cells were stimulated with bacterial LPS to induce inflammation. This compound was added as a pre-treatment, and its effects were measured by ELISA for secreted cytokines (TNF-α, IL-6) and Western Blot to analyze key proteins in the NF-κB and MAPK pathways [5].
    • Chondrocyte Protection: Mouse chondrocytes were treated with FAC to induce an iron-overload environment. Cell viability was tested with a CCK-8 assay, and mechanisms were investigated via RT-PCR and Western Blot for NRF2/HO-1 pathway components [6].

Key Takeaways for Researchers

  • Different Mechanisms Offer New Avenues: this compound's action upstream of prostaglandin synthesis, targeting transcription factors and oxidative stress, presents a potentially complementary approach to COX inhibition.
  • Promising Multi-Organ Protection: Preclinical data suggests this compound's utility extends beyond typical NSAID applications, showing efficacy in models of heart, liver, and joint diseases where inflammation and oxidative stress are key drivers.
  • Translational Gap Remains: A significant challenge for this compound is its reported poor oral bioavailability due to extensive glucuronidation [2]. Overcoming this through formulation strategies (e.g., nanotechnology, prodrugs) is a critical next step for its development.

References

validating Alpinetin molecular docking studies experimentally

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Validation of Alpinetin's Mechanisms of Action

The following table summarizes core experimental data that validates molecular docking predictions for this compound across different biological contexts.

Therapeutic Context Core Target / Pathway (from docking predictions) Experimental Validation Methods Key Experimental Findings

| Type 2 Diabetes & Bone Loss [1] | PPARγ (identified via network pharmacology and molecular docking) | • In vivo: High-fat diet-induced diabetic mice model. Treatments: this compound (25, 50 mg/kg) vs. Rosiglitazone (5 mg/kg). • In vitro: 3T3-L1 adipocytes. Insulin resistance induced by TNF-α. • Assays: Glucose tolerance tests (GTT, ITT); Serum insulin, adiponectin levels; RNA sequencing; qPCR; Western blot; Immunohistochemistry (bone morphology). | • Restored insulin sensitivity and glucose tolerance. • Promoted GLUT4 translocation and glucose uptake in adipocytes. • Up-regulated PPARγ and PI3K/AKT pathway genes. • Prevented rosiglitazone-associated bone loss, confirming selective PPARγ modulation. | | Gastric Cancer [2] | Urease Enzyme (binding affinity: -5.097 kcal/mol from docking) | • In vitro: Cytotoxicity (MTT assay) on gastric carcinoma cell lines (SNU-1, Hs 746T, KATO III) and normal HUVECs. • Enzyme Inhibition: Spectroscopic measurement of ammonia production from urea hydrolysis. | • Showed dose-dependent anti-proliferative activity against gastric cancer cells (IC50: 424-586 μg/mL). • Lower cytotoxicity in normal HUVEC cells. • Exhibited direct urease enzyme inhibition. | | Anti-inflammatory & Antioxidant [3] | Multiple pathways, including JAK2/STAT3 and TLR4/NF-κB (as per reviewed literature) | • In vivo: LPS-induced mastitis in mice model. • In vitro: Cell-based assays measuring inflammatory markers and oxidative stress. | • Suppressed production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). • Inhibited activation of JAK2/STAT3 and TLR4/NF-κB signaling pathways. • Attenuated oxidative stress. |

Detailed Experimental Protocols

For researchers looking to replicate or design similar validation studies, here are the detailed methodologies from the cited works.

Protocol for Validating Metabolic Effects (PPARγ Activation)

This protocol is adapted from the study on Type 2 Diabetes [1].

  • In Vivo Model Establishment:
    • Use 6-week-old male C57BL/6 mice.
    • Induce Type 2 Diabetes with a high-fat diet for 8 weeks, followed by a low-dose streptozotocin (STZ) injection.
    • Administer this compound (e.g., 25 and 50 mg/kg) and a control drug (e.g., Rosiglitazone 5 mg/kg) intraperitoneally for 4-8 weeks.
  • Key In Vivo Tests:
    • Intraperitoneal Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): Perform after a fast. Administer glucose (2 g/kg) or insulin (0.75 U/kg) intraperitoneally and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes.
    • Serum Analysis: Use ELISA kits to measure fasting serum insulin and adiponectin levels.
    • Bone Morphology: Analyze femurs using micro-CT scanning to assess bone mineral density (BMD) and trabecular bone volume.
  • In Vitro Cell Culture:
    • Use 3T3-L1 pre-adipocytes. Differentiate into mature adipocytes.
    • Induce insulin resistance by treating with TNF-α (e.g., 10 ng/mL) for 24 hours.
    • Co-treat with this compound at various concentrations.
  • Key In Vitro Assays:
    • Glucose Uptake Assay: Use a 2-NBDG glucose analog. Treat cells with this compound and insulin, then measure fluorescence or use a glucose uptake colorimetric assay kit.
    • Western Blotting: Analyze protein expression and phosphorylation in the PI3K/AKT pathway and PPARγ target genes (e.g., GLUT4, Adiponectin) in cell lysates.
    • Immunofluorescence: Stain for GLUT4 to visualize its translocation to the cell membrane upon insulin stimulation.
Protocol for Anti-Cancer and Enzyme Inhibition Assays

This protocol is adapted from the study on gastric cancer and urease inhibition [2].

  • Cell Viability Assay (MTT Assay):
    • Seed gastric carcinoma cell lines (e.g., SNU-1, Hs 746T, KATO III) and normal control cells (e.g., HUVEC) in a 96-well plate (e.g., 10,000 cells/well).
    • After cell adherence, treat with a series of concentrations of this compound (dissolved in DMSO/PBS) for 48 hours.
    • Add MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours.
    • Remove the medium, dissolve the formed formazan crystals in DMSO, and measure the absorbance at 540-570 nm using a microplate reader.
    • Calculate cell viability and the half-maximal inhibitory concentration (IC50).
  • Urease Inhibition Assay:
    • Prepare a phosphate buffer (0.01 M, pH 8.2).
    • In a reaction mixture, incubate Jack bean urease enzyme with different concentrations of this compound at 30°C for 15 minutes.
    • Start the reaction by adding urea substrate (0.1 M final concentration) and incubate for another 30 minutes.
    • Stop the reaction by adding a phenol reagent (1% phenol + 0.005% sodium nitroprusside) and an alkaline reagent (0.5% NaOH + 0.1% NaOCl).
    • Measure the amount of ammonia produced spectrophotometrically at 630 nm.
    • Use thiourea as a standard inhibitor control. Calculate the percentage inhibition and IC50 value.

Visualizing the Workflow: From Docking to Validation

The diagram below illustrates the logical flow from computational prediction to experimental validation, as demonstrated in the research on this compound's anti-diabetic effects [1].

G Workflow: Validating this compound's Anti-Diabetic Mechanism cluster_0 Computational Prediction Phase cluster_1 Experimental Validation Phase A Network Pharmacology & Target Screening B Molecular Docking with PPARγ Protein A->B  Identifies PPARγ as a top candidate C Hypothesis: This compound is a selective PPARγ modulator B->C  Strong binding affinity predicted D In Vitro Validation (3T3-L1 Adipocytes) C->D  Leads to E In Vivo Validation (T2DM Mouse Model) C->E  Leads to F Confirmed Mechanism: Restores insulin sensitivity via PPARγ/PI3K-AKT D->F  GLUT4 translocation & glucose uptake E->F  Improved glucose tolerance & bone protection

Critical Considerations for Experimental Design

To ensure your validation studies are robust and reproducible, consider these points highlighted across the literature [1] [4] [2]:

  • Docking is a Starting Point: Molecular docking provides a testable hypothesis about a compound's mechanism, but it is not conclusive proof. The binding affinity score for this compound and urease was just one part of the story; the functional enzyme inhibition assay was crucial for confirmation [2].
  • Use Multiple Assay Types: Rely on a combination of methods. The validation of this compound as a PPARγ modulator used both in vitro (cell-based) and in vivo (animal model) experiments to build a compelling case [1].
  • Include Relevant Controls: Always include appropriate positive and negative controls. The diabetes study used Rosiglitazone, a known PPARγ agonist, as a positive control, which helped contextualize this compound's "selective" action [1]. The urease study used thiourea as a standard inhibitor [2].
  • Address Physicochemical Properties: Be aware that natural compounds like this compound can have poor water solubility, which may affect their bioavailability and dosing in experiments [3] [5]. This is a key factor to consider when designing in vivo studies and interpreting results.

References

Alpinetin urease inhibition compared to standard inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Urease Inhibitors

Inhibitor Name Class IC₅₀ / Inhibition Constant Experimental Model (Enzyme Source) Reference
Alpinetin Flavonoid IC₅₀ = 21.86 ± 1.44 μg/ml [1] Jack bean (Canavalia ensiformis) [1]
Thiourea Standard Inhibitor Used as a positive control [1] Jack bean (Canavalia ensiformis) [1]
1-(4-chlorophenyl)-3-palmitoylthiourea Thiourea derivative Potent inhibitor (specific value not given) [2] Jack bean (Canavalia ensiformis) [2]
Acetohydroxamic Acid (AHA) Hydroxamate Prescription drug (Lithostat) [2] Clinical use for urinary infection [2]
Barbiturates/Thiobarbiturates Barbiturate Inhibition constants in micromolar (μM) range [2] Jack bean & Sporosarcina pasteurii [2]
Ciprofloxacin Quinolone antibiotic Promising inhibitor [2] Helicobacter pylori & Proteus mirabilis [2]

Detailed Experimental Data

For researchers to contextualize these findings, here are the key experimental details:

  • Experimental Protocol for this compound (Enzyme Assay): Urease inhibition was determined by measuring the ammonia produced from urea hydrolysis. The reaction mixture involved interacting this compound with the urease enzyme, then adding urea as a substrate. The resulting ammonia was measured spectroscopically using a phenol reagent (1% phenol and 0.005% sodium nitroprusside) and an alkaline reagent (0.5% NaOH and 0.1% NaOCl), with absorbance read at 630 nm [1].
  • Molecular Docking Protocol for this compound: The crystal structure of jack bean urease was obtained from the Protein Data Bank. The enzyme structure was prepared by adding hydrogen bonds, removing water molecules beyond 5 Å, and optimizing the H-bond network before minimization. This compound's structure was downloaded from PubChem. Docking calculations were performed using a grid box centered on the predicted active site, revealing a binding affinity of -5.097 kcal/mol, facilitated by hydrophobic contacts and hydrogen bonds with the enzyme [1].
  • Cellular Anti-Cancer Activity Protocol: The anti-human gastric carcinoma potential of this compound was evaluated using the MTT assay. SNU-1, Hs 746T, and KATO III gastric carcinoma cell lines were cultured and treated with various concentrations of this compound for 48 hours. After treatment, tetrazolium dye was added, and the resulting formazan crystals were dissolved in DMSO. Cell viability was determined by measuring absorbance at 540 nm, yielding IC₅₀ values of 426, 586, and 424 μg/ml for the respective cell lines [1].

Mechanism of Action and Research Context

This compound's inhibition is supported by computational and experimental evidence, while other inhibitors highlight different strategies in the field.

G cluster_this compound This compound Mechanism cluster_other_inhibitors Other Inhibitor Strategies This compound This compound Docking Molecular Docking This compound->Docking UreaseEnzyme Urease Enzyme Docking->UreaseEnzyme Binds to Active Site HBonds Forms Hydrogen Bonds Inhibition Enzyme Inhibition HBonds->Inhibition Hydrophobic Creates Hydrophobic Contacts Hydrophobic->Inhibition UreaseEnzyme->HBonds UreaseEnzyme->Hydrophobic AntiCancer Anti-Gastric Cancer Effect (Proposed) Inhibition->AntiCancer Antioxidant Antioxidant Effects AntiCancer->Antioxidant Potential Link StandardInhibitors Standard Inhibitors NickelBinders Direct Nickel Ion Complexation (e.g., AHA) StandardInhibitors->NickelBinders UreaMimics Urea/Thiourea Fragment Mimics (e.g., Thiourea) StandardInhibitors->UreaMimics BigScaffolds Large, Flexible Molecular Scaffolds StandardInhibitors->BigScaffolds

Diagram: Proposed urease inhibition by this compound involves hydrogen bonds and hydrophobic contacts, potentially linked to its broader effects. Standard inhibitors often work by directly binding nickel or mimicking urea.

Broader Pharmacological Profile of this compound

This compound is a natural flavonoid with a range of reported biological activities beyond urease inhibition, which may be of interest for multi-target therapeutic strategies [3].

  • Anti-inflammatory Properties: It significantly inhibits the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and suppresses key signaling pathways like TLR4/MyD88/NF-κB and NLRP3 inflammasome in models of colitis, acute lung injury, and cardiac inflammation [4] [5] [6].
  • Hepatoprotective Effects: In models of alcoholic liver disease, this compound reduced serum markers of liver damage (ALT, AST), oxidative stress (MDA, AOPPs), and pro-inflammatory cytokines, demonstrating antioxidant and anti-inflammatory effects [7] [8].
  • Anticancer Potential: this compound demonstrates cytotoxic effects against various human cancer cell lines, including gastric carcinoma, in vitro [1] [3].

Conclusion and Research Outlook

Future research should focus on direct head-to-head comparisons with standard inhibitors under identical conditions, structural optimization to improve its potency, and further investigation into whether its urease inhibition contributes to its observed anti-inflammatory and anticancer effects.

References

dose-response validation of Alpinetin biological effects

Author: Smolecule Technical Support Team. Date: February 2026

Dose-Response Data of Alpinetin's Biological Effects

The following table consolidates experimental findings on this compound's effects from preclinical studies.

Pharmacological Effect Experimental Model Effective Concentrations/Doses Key Quantitative Outcomes Citations
Anti-tumor Human hepatoma (HepG2) cells 100, 200, 400 μM (in vitro) ↓ Cell proliferation; ↑ apoptosis; ↑ p-MKK7 expression [1]
Lung cancer (A549) cells 50, 100, 200 μM (in vitro) ↓ Cell proliferation; ↑ apoptosis; ↓ p-Akt [2]
Lung cancer xenograft (mice) 50 mg/kg (in vivo) Enhanced sensitivity to CDDP; ↓ tumor weight & volume [2]
Neuroprotective Rat ischemic stroke model (Rt.MCAO) 25, 50, 100 mg/kg (in vivo, i.p.) ↓ Infarct volume by up to 30%; ↑ neuronal density; ↓ MDA; ↑ SOD, CAT, GSH-Px [3]
Anti-inflammatory OVA-induced allergic asthma (mice) 50, 100 mg/kg (in vivo) ↓ Inflammatory cell infiltration; ↓ IL-4, IL-5, IL-13, IgE; ↓ p-PI3K, p-AKT, p-p65 [4]
LPS-stimulated RAW 264.7 macrophages 12.5, 25, 50 μg/mL (in vitro) ↓ Pro-inflammatory cytokines; ↓ phosphorylation of NF-κB pathway proteins [4]
Anti-cachexia Cancer cachexia (C2C12 myotubes) 25, 50, 100 μM (in vitro) Attenuated myotube atrophy; ↓ expression of Atrogin-1 & MuRF1 [5]
Lewis lung carcinoma cachexia (mice) Not specified (in vivo) ↓ Loss of body weight & muscle mass; ↓ serum TNF-α, IL-1β, IL-6 [5]
Hepatoprotective High-fat diet-induced NAFLD (mice) 25, 50, 100 mg/kg (in vivo) ↓ Body & liver weight; ↓ serum TG, TC, NEFA; ↓ MDA; ↑ SOD; ↓ TNF-α, IL-6 [6]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies employed in the cited studies.

  • Cell Viability and Proliferation Assay (MTT Assay)

    • Purpose: To determine the inhibitory effect of this compound on cancer cell proliferation.
    • Protocol: Cells (e.g., HepG2, A549) are seeded in 96-well plates and treated with a gradient of this compound concentrations. After incubation, MTT reagent is added and converted to formazan crystals by living cells. The crystals are dissolved, and absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the control group [1] [2].
  • Apoptosis Analysis by Flow Cytometry

    • Purpose: To quantify the rate of this compound-induced cell death.
    • Protocol: Treated cells (e.g., A549) are stained with Annexin V-FITC and Propidium Iodide (PI). The stained cell suspension is analyzed using a flow cytometer to distinguish and quantify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [2].
  • Western Blot Analysis

    • Purpose: To detect changes in protein expression and phosphorylation in signaling pathways.
    • Protocol: Cells or tissue samples are lysed, and proteins are separated by SDS-PAGE gel electrophoresis and transferred to a membrane. The membrane is incubated with specific primary antibodies (e.g., against p-MKK7, p-Akt, p-p65, Atrogin-1, MuRF1) and then with enzyme-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence detection [1] [4] [5].
  • In Vivo Disease Models

    • Animal Models: Rodent models are commonly used, including rat cerebral ischemia (Rt.MCAO) [3], mouse allergic asthma (OVA-induced) [4], mouse cancer cachexia (Lewis lung carcinoma) [5], and mouse NAFLD (high-fat diet) [6].
    • Dosing & Administration: this compound is typically administered via intraperitoneal (i.p.) injection [3] or intragastric (i.g.) gavage [6]. Treatment often occurs once daily for a specific duration post-disease induction.
    • Endpoint Analysis: Tissues (e.g., brain, lung, muscle, liver) and biological samples (e.g., blood, bronchoalveolar lavage fluid) are collected for histopathology, measurement of infarct size, cytokine levels, oxidative stress markers, and lipid profiles [3] [4] [6].

Mechanisms of Action: Key Signaling Pathways

This compound exerts its effects by modulating multiple cellular signaling pathways. The diagram below illustrates its primary mechanisms of action, particularly its anti-inflammatory and anti-tumor effects.

G This compound This compound PI3K_AKT PI3K/AKT This compound->PI3K_AKT Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits MKK7 MKK7/JNK This compound->MKK7 Activates PPARg PPARγ This compound->PPARg Activates HO1 HO-1 This compound->HO1 Activates PI3K_AKT->NFkB InflamCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->InflamCytokines Apoptosis Apoptosis & Cell Cycle Arrest MKK7->Apoptosis PPARg->NFkB Suppresses STAT3 STAT3 PPARg->STAT3 Suppresses OxidativeStress Oxidative Stress Markers (MDA, SOD, CAT, GSH-Px) HO1->OxidativeStress Ameliorates STAT3->InflamCytokines MuscleAtrophy Muscle Atrophy Proteins (Atrogin-1, MuRF1) STAT3->MuscleAtrophy InflamCytokines->OxidativeStress

Key Signaling Pathways Modulated by this compound

The diagram shows how this compound's biological effects are mediated through the inhibition of pro-inflammatory and pro-tumorigenic pathways (red) and the activation of protective and anti-tumor pathways (green) [1] [4] [5].

Pharmacokinetics Consideration for Experimental Design

A critical factor in designing in vivo studies is this compound's pharmacokinetic profile. Research indicates that this compound undergoes extensive glucuronidation, leading to poor oral bioavailability [7] [8] [9]. Metabolic studies in rats have identified the prototype compound, glucuronide conjugates, and phenolic acids as the predominant forms in plasma, urine, bile, and feces [8]. Consequently, common in vivo administration routes include intraperitoneal (i.p.) injection to ensure sufficient systemic exposure [3].

References

×

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.08920892 Da

Monoisotopic Mass

270.08920892 Da

Heavy Atom Count

20

UNII

BN35TX485D

Wikipedia

Alpinetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 08-15-2023

Explore Compound Types